Erythromycin A enol ether
Description
a motilin agonist
Structure
2D Structure
Propriétés
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVYXJKGJMUGRG-KJPZRSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33396-29-1 | |
| Record name | Erythromycin A enol ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHROMYCIN A ENOL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Erythromycin A enol ether?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) A, a widely used macrolide antibiotic, is notoriously unstable in acidic environments, such as the stomach. This instability leads to its conversion into various degradation products, with Erythromycin A enol ether being a key intermediate. This technical guide provides an in-depth analysis of the chemical properties of this compound, including its structure, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization, along with a summary of its spectroscopic data, are presented. Furthermore, the degradation pathway of Erythromycin A, involving the enol ether, is elucidated through a logical diagram. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of macrolide antibiotics.
Chemical Properties
This compound, also known as 8,9-anhydroerythromycin A 6,9-hemiketal, is a primary degradation product of Erythromycin A formed under acidic conditions.[1][2][3] This transformation involves an intramolecular cyclization where the C6-hydroxyl group attacks the C9-ketone, resulting in the formation of a cyclic enol ether.[2][4] This structural rearrangement leads to a loss of antibacterial activity.[2][3][4]
Structure
Structurally, this compound consists of a central 14-membered bicyclic macrolide ring.[5] Attached to this core are two sugar moieties: α-L-cladinose and β-D-desosamine.[5] The formation of the enol ether introduces a double bond within the bicyclic system.
Stability and Reactivity
This compound is a key intermediate in the acid-catalyzed degradation of Erythromycin A.[6][7] In acidic aqueous solutions, it exists in equilibrium with Erythromycin A and another degradation product, anhydroerythromycin A.[6][7][8] The degradation process is subject to both general and specific acid catalysis.[7] It has been shown that the formation of the enol ether is a reversible step.[7] Furthermore, this compound can undergo a facile translactonization to a ring-contracted enol ether, particularly when refluxed in methanol (B129727) with ammonium (B1175870) hydroxide (B78521).[9]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C37H65NO12 | [1][3][4][10] |
| Molecular Weight | 715.91 g/mol | [1][3][4][10] |
| CAS Number | 33396-29-1 | [1][4][10] |
| Appearance | White to off-white solid | |
| Melting Point | 133-138 °C | [11][12] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [2][4] |
Spectroscopic Data
The structural elucidation of this compound has been extensively carried out using various spectroscopic techniques.
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Full assignments of the proton NMR spectra in CD₃OD, CDCl₃, and buffered D₂O have been reported, confirming the structure. | [11][12][13] |
| ¹³C NMR | Complete assignments of the carbon-13 NMR spectra in CD₃OD and CDCl₃ have been achieved. | [9][11][12][13] |
| Mass Spectrometry (MS) | LC-MS data shows a precursor ion [M+H]⁺ at m/z 716.463. | [10] |
| Infrared (IR) Spectroscopy | IR spectral data is available and has been used for characterization. | [9][13] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the acid-catalyzed degradation of Erythromycin A.[11][12]
Procedure:
-
Dissolve Erythromycin A in a suitable solvent, such as methanol containing a catalytic amount of a weak acid like acetic acid.
-
Reflux the solution for a specified period (e.g., 4 hours) to facilitate the conversion to a mixture of this compound and anhydroerythromycin A.[9]
-
The reaction can be monitored by techniques such as HPLC.
-
Upon completion, the acid is neutralized.
-
The product, this compound, can then be isolated and purified using chromatographic techniques. A reported yield is 68%.[11][12]
Synthesis of Erythromycin A Lactam Enol Ether
A lactam analog of this compound has been synthesized, showing superior gastrointestinal stimulatory activity.[9]
Two-Step Reaction Sequence:
-
Formation of Ring-Contracted Enol Ether: Erythromycin A is first converted to its ring-contracted enol ether. This is achieved by refluxing a methanol solution of Erythromycin A with acetic acid, followed by neutralization with ammonium hydroxide and continued reflux.[9]
-
Conversion to Lactam: The ring-contracted enol ether is then converted to the lactam analog. This involves a sequence of reactions including dehydration to an epoxide, followed by nucleophilic ring-opening with ammonia.[9] This process yields the macrolactam analog in a 75% overall yield from the ring-contracted enol ether.[9]
Degradation Pathway of Erythromycin A
The degradation of Erythromycin A in acidic conditions is a complex process. The currently accepted model suggests an equilibrium between Erythromycin A, this compound, and anhydroerythromycin A.[6][7] The ultimate degradation pathway is believed to be the slow loss of the cladinose (B132029) sugar from Erythromycin A.[6]
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Logical Workflow for Characterization
The characterization of this compound typically follows a structured experimental workflow to confirm its identity and purity.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agscientific.com [agscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. This compound | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into Erythromycin A Enol Ether
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Erythromycin (B1671065) A enol ether, a significant acid degradation product of the macrolide antibiotic Erythromycin A. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a mechanistic pathway diagram relevant to its biological activity.
Spectroscopic Data
The following sections present the key spectroscopic data for Erythromycin A enol ether, crucial for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound have been extensively studied, providing detailed insights into its molecular structure. The data presented here is based on studies conducted in deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD).[1][2][3]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) |
| 2 | 3.78 | 3.84 |
| 3 | 4.01 | 3.92 |
| 4 | 2.99 | 3.05 |
| 5 | 4.02 | 4.08 |
| 7 | 2.75 | 2.85 |
| 8 | - | - |
| 10 | 2.70 | 2.74 |
| 11 | 3.51 | 3.41 |
| 13 | 3.69 | 3.70 |
| 1' | 4.31 | 4.35 |
| 2' | 3.19 | 3.23 |
| 3' | 2.49 | 2.53 |
| 4' | 2.29 | 2.33 |
| 5' | 3.48 | 3.52 |
| 1'' | 4.81 | 4.85 |
| 2'' | 3.56 | 3.60 |
| 3'' | 3.72 | 3.76 |
| 4'' | 3.01 | 3.05 |
| 5'' | 3.98 | 4.02 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) |
| 1 | 176.0 | 177.5 |
| 2 | 45.9 | 46.8 |
| 3 | 81.5 | 82.5 |
| 4 | 40.2 | 41.1 |
| 5 | 81.3 | 82.2 |
| 6 | 85.6 | 86.8 |
| 7 | 44.8 | 45.7 |
| 8 | 102.3 | 103.5 |
| 9 | 153.6 | 154.8 |
| 10 | 38.9 | 39.8 |
| 11 | 69.8 | 70.7 |
| 12 | 75.3 | 76.6 |
| 13 | 78.1 | 79.0 |
| 1' | 103.5 | 104.5 |
| 2' | 70.1 | 71.0 |
| 3' | 65.8 | 66.7 |
| 4' | 35.2 | 36.1 |
| 5' | 68.9 | 69.8 |
| 1'' | 96.0 | 97.0 |
| 2'' | 73.1 | 74.0 |
| 3'' | 78.0 | 78.9 |
| 4'' | 35.1 | 36.0 |
| 5'' | 70.9 | 71.8 |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound (based on Erythromycin A)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3475 | O-H Stretching (hydroxyl groups) |
| ~2944 | C-H Stretching (alkyl groups) |
| ~1729 | C=O Stretching (lactone) |
| ~1670 | C=C Stretching (enol ether) |
| ~1369 | C-H Bending (CH₂, CH₃) |
| ~1250 | C-O-C Stretching (enol ether) |
| ~1167, 1040 | C-O Stretching (ether and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₃₇H₆₅NO₁₂ and a molecular weight of 715.9 g/mol .[4]
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Interpretation |
| [M+H]⁺ | 716.7 | Protonated molecule |
| [M+Na]⁺ | 738.7 | Sodium adduct |
Fragmentation Pattern:
The fragmentation of this compound in MS/MS experiments typically involves the loss of the sugar moieties. The most common fragment observed corresponds to the loss of the cladinose (B132029) sugar, followed by the loss of the desosamine (B1220255) sugar.
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data presented above.
NMR Spectroscopy
The NMR spectra of this compound were acquired on a high-field NMR spectrometer.[2]
-
Sample Preparation: Samples were prepared by dissolving the compound in either CDCl₃ or CD₃OD.
-
Instrumentation: A 600 MHz NMR spectrometer was used for ¹H NMR, and a 150 MHz spectrometer for ¹³C NMR.
-
Acquisition Parameters:
-
¹H NMR: Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra were acquired.
-
2D NMR: COSY, HSQC, and HMBC experiments were performed to aid in the complete assignment of proton and carbon signals.
-
Infrared (IR) Spectroscopy
The IR spectrum of erythromycin derivatives is typically obtained using the KBr pellet method.
-
Sample Preparation: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of this compound.[5]
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile (B52724) and water.[5]
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often employed.[5]
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[5]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Analyzer: A triple quadrupole or ion trap mass analyzer allows for MS and MS/MS experiments.
-
Detection: The mass-to-charge ratio of the parent ion and its fragments are detected.
-
Signaling Pathway and Experimental Workflow
This compound is known to act as a motilin receptor agonist, mimicking the action of the gastrointestinal hormone motilin.[3] This interaction stimulates gastrointestinal motility.
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to the motilin receptor on gastrointestinal smooth muscle cells.
References
A Technical Guide to the Acid-Catalyzed Degradation of Erythromycin A to Anhydroerythromycin A (Enol Ether)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical mechanism, kinetics, and experimental protocols related to the acid-catalyzed degradation of Erythromycin (B1671065) A. A major clinical drawback of Erythromycin A is its rapid inactivation under acidic conditions, such as those found in the stomach.[1][2] This instability is primarily due to an intramolecular cyclization reaction that ultimately yields the inactive enol ether, anhydroerythromycin A.[3][4] Understanding this degradation pathway is critical for the development of stable formulations and new, more robust macrolide antibiotics.
The Chemical Degradation Pathway
Under acidic conditions (pH < 4), Erythromycin A undergoes a rapid, multi-step intramolecular transformation.[5] The process is initiated by the protonation of the C9 ketone, which activates it for nucleophilic attack. The degradation proceeds as follows:
-
Hemiketal Formation: The proximate C6-hydroxyl group performs an intramolecular nucleophilic attack on the protonated C9-ketone. This forms a cyclic erythromycin-6,9-hemiketal intermediate.[3][6]
-
Spiroketal Formation: Subsequently, the C12-hydroxyl group also attacks the C9 carbon, leading to the formation of a thermodynamically stable 6,9;9,12-spiroketal. This spiroketal is known as anhydroerythromycin A.[7][8]
-
Dehydration and Enol Ether Formation: The hemiketal intermediate undergoes dehydration (loss of a water molecule) to form a C8-C9 double bond, resulting in an enol ether.[4][6]
While this transformation to anhydroerythromycin A is widely cited as the primary degradation pathway, more recent kinetic studies suggest that the formation of the enol ether and the spiroketal anhydride (B1165640) are reversible processes in equilibrium with the parent drug.[1][2] These studies propose that the ultimate, irreversible degradation step is the much slower acid-catalyzed hydrolysis and loss of the cladinose (B132029) sugar from the macrolide ring.[2] Despite this, the rapid formation of the inactive anhydroerythromycin A remains the most immediate challenge to the drug's oral bioavailability.
Anhydroerythromycin A is not only antibacterially inactive but is also a known inhibitor of cytochrome P450 (CYP3A) enzymes in the liver, leading to significant drug-drug interactions.[7][9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythromycin A Enol Ether: A Potent Motilin Receptor Agonist for Gastrointestinal Motility Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Erythromycin (B1671065), a macrolide antibiotic, has long been recognized for its prokinetic effects on the gastrointestinal (GI) tract, a side effect mediated through its agonist activity at the motilin receptor. This document provides a comprehensive technical overview of Erythromycin A enol ether, a key degradation product and a potent mimic of the peptide hormone motilin.[1][2][3] We delve into the molecular pharmacology of this compound, detailing its interaction with the motilin receptor and the subsequent intracellular signaling cascades. This guide presents a compilation of quantitative data from various studies, outlines detailed experimental protocols for assessing motilin receptor agonism, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development who are exploring the therapeutic potential of motilides.
Introduction: The Motilin Receptor and its Agonists
The motilin receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility.[4][5] It is primarily expressed on smooth muscle cells and enteric neurons in the upper GI tract.[6][7] The endogenous ligand for this receptor is motilin, a 22-amino acid peptide that stimulates the migrating motor complex (MMC), a series of coordinated contractions that sweep undigested material through the gut during the fasting state.[4][6]
Erythromycin and its derivatives, collectively known as motilides, are non-peptide agonists of the motilin receptor.[4][7][8] Their ability to mimic the action of motilin has led to their clinical use in conditions characterized by delayed gastric emptying, such as gastroparesis.[4][9] this compound is a particularly interesting motilide, formed from the acid-catalyzed degradation of erythromycin A.[1] It has been shown to be a potent mimic of motilin, and its structure provides a basis for understanding the activity of this class of compounds.[2][3]
Quantitative Data: Receptor Binding and Functional Activity
The following table summarizes the quantitative data for Erythromycin A, its derivatives including the enol ether, and the endogenous ligand motilin at the motilin receptor. These values have been compiled from various in vitro studies on rabbit and human tissues.
| Compound | Assay Type | Preparation | IC50 (M) | EC50 (M) | Kd (M) | Reference |
| Motilin | Receptor Binding | Rabbit Duodenal Smooth Muscle | - | - | - | [10] |
| Motilin | Contraction Assay | Rabbit Duodenal Smooth Muscle | - | - | - | [10] |
| Motilin | Receptor Binding | Human Gastric Antrum | - | - | 4.5 x 10⁻⁹ | [11] |
| Erythromycin A (EMA) | Receptor Binding | Rabbit Duodenal Smooth Muscle | 1.3 x 10⁻⁷ | - | - | [10] |
| Erythromycin A (EMA) | Contraction Assay | Rabbit Duodenal Smooth Muscle | - | 2.0 x 10⁻⁶ | - | [10] |
| 8,9-anhydro-EMA-6,9-hemiketal (EM201) | Receptor Binding | Rabbit Duodenal Smooth Muscle | 1.0 x 10⁻⁸ | - | - | [10] |
| 8,9-anhydro-EMA-6,9-hemiketal (EM201) | Contraction Assay | Rabbit Duodenal Smooth Muscle | - | 5.0 x 10⁻⁸ | - | [10] |
| EMA N-oxide | Receptor Binding | Rabbit Duodenal Smooth Muscle | 4.0 x 10⁻⁶ | - | - | [10] |
| EMA N-oxide | Contraction Assay | Rabbit Duodenal Smooth Muscle | - | 1.0 x 10⁻⁴ | - | [10] |
| EM574 (Erythromycin Derivative) | Receptor Binding | Human Gastric Antrum Smooth Muscle | - | - | 7.8 x 10⁻⁹ | [11] |
| EM574 (Erythromycin Derivative) | Contraction Assay | Human Gastric Antrum Muscle Strips | - | Peak at 10⁻⁷ | - | [11] |
| Azithromycin (B1666446) | Receptor Binding | Human Recombinant Motilin Receptors (CHO cells) | - | - | - | [12] |
| Azithromycin | Calcium Flux Assay | Human Recombinant Motilin Receptors (CHO cells) | - | 2.9 x 10⁻⁶ | - | [12] |
Note: Direct quantitative data for this compound was not explicitly found in the search results. The data for EM201, a structurally related hemiketal, is included as a close surrogate. The term "motilides" often encompasses these related structures.
Signaling Pathway of the Motilin Receptor
Activation of the motilin receptor by an agonist like this compound initiates a cascade of intracellular events leading to smooth muscle contraction. The receptor is coupled to Gαq and Gα13 proteins.[13][14] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13][15] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain 20 (MLC20), leading to smooth muscle contraction.[13][14] A sustained contraction is maintained through a RhoA-dependent pathway involving Rho kinase and Protein Kinase C (PKC), which inhibit myosin light chain phosphatase (MLCP).[13][14]
Figure 1. Simplified signaling pathway of motilin receptor activation.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol is adapted from studies investigating the binding of motilides to the motilin receptor.[10][11][16]
Objective: To determine the binding affinity (IC50 or Kd) of this compound for the motilin receptor.
Materials:
-
Crude smooth muscle membrane fractions from rabbit duodenum or human gastric antrum.[10][11]
-
Radiolabeled motilin (e.g., ¹²⁵I-motilin).[11]
-
This compound (test compound).
-
Unlabeled motilin (for determining non-specific binding).
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare crude membrane homogenates from the target tissue.
-
Incubate the membrane preparation with a fixed concentration of radiolabeled motilin and varying concentrations of the test compound (this compound).
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of unlabeled motilin.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural basis for motilin and erythromycin recognition by motilin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Erythromycin A Enol Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin A, a well-established macrolide antibiotic, undergoes degradation in acidic environments to form various products, a prominent one being Erythromycin A enol ether. While this transformation leads to a loss of antibacterial efficacy, this compound emerges as a potent and specific motilin receptor agonist, exhibiting significant prokinetic activity in the gastrointestinal (GI) tract. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanism of action as a motilide, its lack of antibacterial properties, and the experimental methodologies used to characterize these effects. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of motilin receptor agonists.
Introduction
Erythromycin A is a widely used macrolide antibiotic effective against a broad spectrum of bacteria. Its clinical utility, however, is hampered by its instability in the acidic milieu of the stomach, leading to the formation of degradation products. One of the primary degradation products is this compound, formed through an internal C6-OH attack on the C9 ketone. This structural rearrangement results in a profound shift in its biological activity profile, rendering it devoid of its original antibacterial properties.[1][2] Instead, this compound has been identified as a potent mimic of the peptide hormone motilin, which plays a crucial role in regulating GI motility.[3] This guide delves into the distinct biological activities of this compound, with a focus on its potent motilin receptor agonism and the corresponding lack of antibacterial action.
Prokinetic Activity: Motilin Receptor Agonism
The principal biological activity of this compound lies in its function as a motilin receptor agonist. Motilin is a 22-amino acid peptide hormone that modulates the migrating motor complex (MMC) in the GI tract, stimulating contractions and promoting gastric emptying. This compound mimics the action of motilin, earning it the classification of a "motilide."
Quantitative Analysis of Motilin Receptor Agonist Activity
The potency of this compound as a motilin receptor agonist has been quantified in various in vitro studies. A key study compared the activity of this compound (referred to as EM201 in the study) with its parent compound, Erythromycin A, and another derivative, Erythromycin A N-oxide. The results, summarized in the table below, demonstrate the superior potency of the enol ether in both receptor binding and inducing smooth muscle contraction.
| Compound | IC50 (M) for Motilin Displacement | EC50 (M) for Muscle Contraction |
| This compound (EM201) | 1.0 x 10⁻⁸ | 5.0 x 10⁻⁸ |
| Erythromycin A (EMA) | 1.3 x 10⁻⁷ | 2.0 x 10⁻⁶ |
| Erythromycin A N-oxide | 4.0 x 10⁻⁶ | 1.0 x 10⁻⁴ |
Table 1: Comparative in vitro motilin agonist activity of this compound and related compounds. Data extracted from Peeters et al., 1989.[4]
The lower IC50 and EC50 values for this compound indicate a significantly higher affinity for the motilin receptor and greater potency in eliciting a biological response compared to Erythromycin A.
Mechanism of Action: Motilin Receptor Signaling Pathway
This compound exerts its prokinetic effects by binding to and activating motilin receptors on GI smooth muscle cells and myenteric neurons. The motilin receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to muscle contraction.
References
The Prokinetic Potential of Erythromycin A Enol Ether: A Technical Guide to its Physiological Effects on Gut Motility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065), a macrolide antibiotic, is well-documented to possess potent prokinetic properties, influencing gastrointestinal (GI) motility. This effect is not attributed to its antimicrobial action but rather to its agonistic activity at the motilin receptor. A key derivative, Erythromycin A enol ether, also known as EM-201, has emerged as a significant compound of interest. This technical guide provides an in-depth analysis of the physiological effects of this compound on gut motility, consolidating available quantitative data, outlining experimental methodologies, and illustrating the underlying signaling pathways. While specific data on the enol ether is limited, this guide contextualizes its function within the broader understanding of erythromycin-like motilides.
Introduction: Erythromycin and the Discovery of Motilides
Erythromycin A has long been recognized for its gastrointestinal side effects, such as nausea and abdominal cramping, which are now understood to be a manifestation of its potent prokinetic activity[1][2][3]. This action is mediated through its interaction with motilin receptors, mimicking the endogenous peptide hormone motilin, which plays a crucial role in initiating the migrating motor complex (MMC) during the interdigestive state[1][3]. The recognition of this mechanism has led to the exploration of erythromycin and its derivatives, termed "motilides," as potential therapeutic agents for disorders of gut hypomotility, such as gastroparesis[1][4].
Erythromycin A is unstable in acidic conditions and degrades into various products, one of which is this compound (EM-201)[5]. This intramolecular cyclization results in a loss of antibiotic activity but retains the motilin-like effects[5][6]. As a β-turn mimic of motilin, this compound effectively stimulates duodenal contractions, positioning it as a compound of significant interest for prokinetic drug development[6][7].
Mechanism of Action: Motilin Receptor Agonism
This compound exerts its prokinetic effects by acting as a motilin receptor agonist[8][9]. The motilin receptor is a G-protein coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric neurons in the stomach and small intestine[10].
Signaling Pathway
Activation of the motilin receptor by an agonist like this compound is believed to initiate a signaling cascade through a Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), ultimately lead to the contraction of gastrointestinal smooth muscle cells.
Figure 1: Proposed signaling pathway for this compound-induced gut motility.
Quantitative Data on Prokinetic Effects
In vitro studies have provided valuable quantitative data on the potency of this compound (EM-201) in comparison to its parent compound, Erythromycin A (EMA), and another derivative, EMA N-oxide. These studies typically involve measuring the contractile response of isolated gut tissue and the binding affinity to motilin receptors.
Table 1: In Vitro Contractile Effects and Motilin Receptor Displacement
| Compound | EC50 for Contraction (M)a | IC50 for Motilin Displacement (M)b |
| This compound (EM-201) | 5.0 x 10-8 | 1.0 x 10-8 |
| Erythromycin A (EMA) | 2.0 x 10-6 | 1.3 x 10-7 |
| EMA N-oxide | 1.0 x 10-4 | 4.0 x 10-6 |
| Data from a study on rabbit duodenal smooth-muscle strips[8][9][11]. | ||
| a Concentration required to induce 50% of the maximum contractile response to a supramaximal dose of acetylcholine (B1216132). | ||
| b Concentration required to displace 50% of labeled motilin. |
The data clearly indicates that this compound (EM-201) is significantly more potent than Erythromycin A in both inducing smooth muscle contraction and displacing motilin from its receptor[8][9][11].
Experimental Protocols
The evaluation of prokinetic agents like this compound involves a range of in vitro and in vivo experimental protocols.
In Vitro Assessment of Gut Motility
Objective: To measure the direct contractile effect of the compound on isolated gastrointestinal smooth muscle.
Methodology:
-
Tissue Preparation: Segments of the desired gastrointestinal tissue (e.g., rabbit duodenum) are excised and placed in an oxygenated Krebs-Ringer bicarbonate solution. Longitudinal or circular smooth muscle strips are prepared.
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing the Krebs-Ringer solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: The tissue is allowed to equilibrate under a resting tension. The viability of the muscle strips is confirmed by inducing contractions with a known stimulating agent, such as acetylcholine or potassium chloride.
-
Compound Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.
-
Data Acquisition and Analysis: The contractile force is recorded continuously. The response is typically expressed as a percentage of the maximal contraction induced by a reference substance (e.g., acetylcholine). The EC50 value is then calculated.
Radioligand Binding Assay for Motilin Receptor Affinity
Objective: To determine the binding affinity of the compound to the motilin receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from tissues known to express motilin receptors (e.g., rabbit duodenal smooth muscle). This involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled motilin analog (e.g., 125I-motilin) in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled motilin) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Figure 2: General experimental workflow for evaluating the prokinetic effects of this compound.
Concluding Remarks and Future Directions
This compound (EM-201) demonstrates significant potential as a potent prokinetic agent, exhibiting greater in vitro activity than its parent compound, Erythromycin A. Its mechanism of action via motilin receptor agonism is well-established within the broader class of motilides. The lack of antibiotic activity is a considerable advantage, potentially reducing the risk of antibiotic resistance with long-term prokinetic therapy.
However, a comprehensive understanding of the physiological effects of this compound requires further investigation. Future research should focus on:
-
In vivo studies in relevant animal models to confirm the prokinetic efficacy and establish pharmacokinetic and pharmacodynamic profiles.
-
Detailed signal transduction studies to further elucidate the downstream pathways activated by this compound binding to the motilin receptor.
-
Clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with gastrointestinal motility disorders.
The development of potent and specific motilin receptor agonists like this compound holds promise for the management of conditions such as gastroparesis and other disorders characterized by delayed gastric emptying. Continued research in this area is crucial for translating these promising preclinical findings into effective clinical therapies.
References
- 1. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin and the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin and the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin is a motilin receptor agonist. | Semantic Scholar [semanticscholar.org]
- 10. Manometric evaluation of the motilin receptor agonist camicinal (GSK962040) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of erythromycin on interdigestive gastrointestinal contractile activity and plasma motilin concentration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Formation of Erythromycin A Enol Ether in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) A, a widely used macrolide antibiotic, is notoriously unstable in acidic environments, such as the stomach. This instability leads to the formation of degradation products, significantly reducing its oral bioavailability and therapeutic efficacy. A key intermediate in this degradation pathway is the Erythromycin A enol ether, also known as 8,9-anhydroerythromycin A 6,9-hemiketal. Understanding the mechanism and kinetics of its formation is crucial for the development of acid-stable erythromycin derivatives and effective oral formulations. This technical guide provides a comprehensive overview of the formation of this compound under acidic conditions, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved pathways and workflows.
Introduction
The clinical utility of Erythromycin A is hampered by its rapid degradation in acidic media.[1][2][3] This degradation is initiated by an intramolecular cyclization reaction, leading to the formation of biologically inactive products.[4] The formation of the enol ether is a critical step in this cascade. Historically, the degradation was thought to be a linear progression to the inactive anhydroerythromycin A. However, more recent and detailed kinetic studies have revealed a more complex equilibrium.[3] It is now understood that Erythromycin A exists in an equilibrium with both the this compound and anhydroerythromycin A.[3] This guide delves into the specifics of this equilibrium, the factors influencing it, and the methodologies to study it.
The Chemical Pathway of Degradation
Under acidic conditions, the C9 ketone and the C6 and C12 hydroxyl groups of the erythronolide ring are key players in the degradation of Erythromycin A.[4] The process is initiated by the protonation of the C9 ketone. This is followed by an intramolecular nucleophilic attack by the C6-hydroxyl group on the protonated C9-ketone, leading to the formation of a hemiketal intermediate. Subsequent dehydration results in the formation of the cyclic this compound (8,9-anhydroerythromycin A 6,9-hemiketal). This enol ether can then further rearrange to form the inactive spiroketal, anhydroerythromycin A.[4]
However, a pivotal study employing NMR has refined this model, demonstrating that Erythromycin A, its enol ether, and anhydroerythromycin A exist in a dynamic equilibrium.[3] The ultimate inactivation is a slower process involving the loss of the cladinose (B132029) sugar.[3]
Reaction Pathway Diagram
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Quantitative Analysis of Degradation
The rate and extent of Erythromycin A degradation are highly dependent on pH and temperature. The formation of the enol ether is a rapid process in acidic conditions.
Table 1: Kinetic Data for Erythromycin A Degradation
| Parameter | Condition | Value | Reference |
| Time for 10% Decay (T1/10) | pH 2, 37°C | 3.7 seconds | [5] |
| Activation Energy (Intramolecular Dehydration) | - | 15.6 kcal/mol | [5] |
Experimental Protocols
Synthesis of this compound (8,9-anhydroerythromycin A 6,9-hemiketal)
A published procedure for the synthesis of this compound can be followed to produce a reference standard for analytical studies.[6]
Materials:
-
Erythromycin A
-
Appropriate acidic catalyst (e.g., a suitable buffer system)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., for chromatography or recrystallization)
Procedure:
-
Dissolve Erythromycin A in a suitable solvent.
-
Introduce the acidic catalyst to initiate the degradation. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (indicated by the consumption of the starting material), neutralize the reaction mixture.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound. A reported yield for this synthesis is 68%.[6]
Kinetic Analysis of Erythromycin A Degradation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of the degradation of Erythromycin A and the formation of its byproducts.
Materials:
-
Erythromycin A
-
Deuterated acidic buffer (e.g., deuterated acetate (B1210297) buffer at a specific pH)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of Erythromycin A in a suitable deuterated solvent.
-
Prepare a deuterated acidic buffer solution at the desired pH.
-
In an NMR tube, mix the Erythromycin A stock solution with the deuterated acidic buffer to initiate the degradation reaction.
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the NMR data and integrate the characteristic signals of Erythromycin A, this compound, and anhydroerythromycin A.
-
Plot the concentration of each species as a function of time.
-
Fit the kinetic data to appropriate rate equations to determine the rate constants for the formation and interconversion of the different species.[3]
Quantification of Erythromycin A and its Degradation Products by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the separation and quantification of Erythromycin A and its degradation products.
Materials:
-
Erythromycin A and reference standards for its degradation products
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., ammonium (B1175870) acetate)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Erythromycin A in a suitable solvent.
-
Induce degradation by adding acid and incubating for a specific time at a controlled temperature.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by neutralizing the acid.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm), is suitable.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.4% ammonium hydroxide (B78521) in water) and an organic solvent (e.g., methanol) is often employed.[7]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Elevated temperatures, such as 65°C, can improve peak shape and resolution.
-
Detection: UV detection at 215 nm is commonly used.[8]
-
-
Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the peaks corresponding to Erythromycin A, this compound, and other degradation products based on their retention times compared to the standards.
-
Quantify the concentration of each compound by integrating the peak areas and comparing them to a calibration curve generated from the standards.
-
Experimental Workflow Diagram
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Erythromycin A Enol Ether in Gastrointestinal Distress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065), a macrolide antibiotic, is well-documented to cause gastrointestinal (GI) distress as a common side effect. This adverse effect is not a result of its antimicrobial properties but rather its potent interaction with the motilin receptor, leading to increased GI motility.[1][2] Under the acidic conditions of the stomach, erythromycin A undergoes a degradation process to form 8,9-anhydroerythromycin A 6,9-hemiketal, commonly known as erythromycin A enol ether.[3][4] This derivative is a potent motilin receptor agonist, mimicking the action of the endogenous peptide hormone motilin and thereby stimulating strong contractions in the gastrointestinal tract.[5][6] This technical guide provides an in-depth analysis of the role of this compound in causing gastrointestinal distress, including its formation, its interaction with the motilin receptor, the subsequent signaling pathways, and the experimental protocols used to characterize these effects.
Formation of this compound
In the acidic environment of the stomach, erythromycin A is unstable and undergoes an intramolecular dehydration reaction to form this compound.[3][4] This conversion is a critical first step in the manifestation of its gastrointestinal side effects. The kinetics of this degradation are pH-dependent, with the formation of the enol ether being favored in acidic conditions.[3]
Interaction with the Motilin Receptor
This compound acts as a potent agonist at the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells of the stomach and intestines.[5][6] Structurally, the macrolide ring of the enol ether mimics a β-turn in the peptide structure of motilin, allowing it to bind to and activate the receptor.[7] This molecular mimicry is the basis for its action as a "motilide," a class of motilin receptor agonists derived from erythromycin.[8]
Quantitative Analysis of Receptor Binding and Potency
The affinity of erythromycin and its derivatives for the motilin receptor, as well as their potency in eliciting a physiological response, has been quantified in various studies. The following tables summarize key quantitative data from the literature.
| Compound | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Erythromycin A | Radioligand Displacement | Rabbit | Duodenal Smooth Muscle | IC50 | 1.3 x 10⁻⁷ M | [5] |
| This compound | Radioligand Displacement | Rabbit | Duodenal Smooth Muscle | IC50 | 1.0 x 10⁻⁸ M | [5] |
| Erythromycin A N-oxide | Radioligand Displacement | Rabbit | Duodenal Smooth Muscle | IC50 | 4.0 x 10⁻⁶ M | [5] |
| Erythromycin | Radioligand Displacement | Rabbit | Colon Muscle | Ki | 84.0 nM | [9] |
| Motilin | Radioligand Displacement | Rabbit | Colon Muscle | Kd | 0.31 nM | [9] |
| EM574 (Erythromycin Derivative) | Radioligand Displacement | Human | Gastric Antrum Smooth Muscle | Kd | 7.8 x 10⁻⁹ M | [10] |
| Motilin | Radioligand Displacement | Human | Gastric Antrum Smooth Muscle | Kd | 4.5 x 10⁻⁹ M | [10] |
Table 1: Comparative Binding Affinities of Erythromycin and its Derivatives to the Motilin Receptor.
| Compound | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Erythromycin A | In Vitro Contraction | Rabbit | Duodenal Smooth Muscle | EC50 | 2.0 x 10⁻⁶ M | [5] |
| This compound | In Vitro Contraction | Rabbit | Duodenal Smooth Muscle | EC50 | 5.0 x 10⁻⁸ M | [5] |
| Erythromycin A N-oxide | In Vitro Contraction | Rabbit | Duodenal Smooth Muscle | EC50 | 1.0 x 10⁻⁴ M | [5] |
| Erythromycin | Intracellular Ca²⁺ Mobilization | CHO cells (human motilin receptor) | CHO cells | EC50 | 0.92 µM | [11] |
| Azithromycin (B1666446) | Intracellular Ca²⁺ Mobilization | CHO cells (human motilin receptor) | CHO cells | EC50 | 2.9 µM | [11] |
| Motilin | Intracellular Ca²⁺ Mobilization | CHO cells (human motilin receptor) | CHO cells | EC50 | 0.036 µM | [11] |
Table 2: Comparative Potency of Erythromycin and its Derivatives.
Signaling Pathway of Motilin Receptor Activation
The binding of this compound to the motilin receptor initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction. This process is primarily mediated through the Gq family of G proteins.
Caption: Motilin receptor signaling pathway activated by this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) to the motilin receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues (e.g., rabbit duodenal smooth muscle) or cells expressing the motilin receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a series of tubes or a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-motilin).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled motilin).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or beta counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
In Vitro Smooth Muscle Contraction Assay
This protocol outlines the measurement of smooth muscle contraction in response to a motilin receptor agonist.
Methodology:
-
Tissue Preparation:
-
Euthanize an animal (e.g., a rabbit) and dissect a segment of the desired tissue (e.g., duodenum).
-
Cut longitudinal or circular muscle strips from the tissue segment.
-
Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
-
Contraction Measurement:
-
Connect one end of the muscle strip to a fixed point and the other end to an isometric force transducer.
-
Allow the tissue to equilibrate under a slight tension until a stable baseline is achieved.
-
Add the test compound (e.g., this compound) to the organ bath in a cumulative or non-cumulative manner, increasing the concentration with each addition.
-
Record the contractile response (increase in tension) at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or KCl).
-
Plot the percentage of maximal contraction against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the motilin receptor.
Methodology:
-
Cell Preparation:
-
Culture cells stably or transiently expressing the human motilin receptor (e.g., CHO or HEK293 cells) in a suitable medium.
-
Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Incubate the cells to allow for the de-esterification of the dye within the cells.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject the test compound (e.g., this compound) at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Calculate the EC50 value using non-linear regression analysis.
-
Logical Framework: From Ingestion to Gastrointestinal Distress
The following diagram illustrates the logical sequence of events leading from the ingestion of erythromycin to the experience of gastrointestinal distress.
Caption: Logical relationship from erythromycin ingestion to GI distress.
Conclusion
The gastrointestinal distress associated with erythromycin therapy is a direct consequence of the formation of this compound in the stomach and its subsequent potent agonistic activity at the motilin receptor. This interaction triggers a well-defined signaling cascade, leading to increased gastrointestinal motility. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and investigate the mechanisms underlying this common side effect. This knowledge is crucial for the development of novel prokinetic agents that harness the therapeutic potential of motilin receptor activation while minimizing adverse effects, as well as for the design of erythromycin formulations that may mitigate its gastrointestinal intolerance.
References
- 1. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure of erythromycin enol ether as a model for its activity as a motilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythromycin A Enol Ether: A Potent Beta-Turn Mimic of Motilin
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Erythromycin A enol ether as a potent beta-turn mimic of the gastrointestinal peptide hormone motilin. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized to elucidate its activity.
Introduction
Erythromycin A, a well-known macrolide antibiotic, is associated with gastrointestinal side effects, which are now understood to stem from its agonistic activity at the motilin receptor. This off-target effect has been harnessed in the development of motilin agonists, known as "motilides," for the treatment of gastrointestinal motility disorders. A key derivative in this field of research is this compound, also known as 8,9-anhydroerythromycin A 6,9-hemiketal or EM-201.[1] This guide delves into the structural and functional aspects of this compound, highlighting its role as a structural mimic of the beta-turn in the motilin peptide.
The macrolide ring of the enol ether has been identified as a β-turn mimic of the peptide hormone motilin.[2][3][4] This structural similarity allows it to bind to and activate the motilin receptor, thereby stimulating gastrointestinal motility. This document will detail the quantitative measures of this interaction and the experimental setups used to determine them.
Quantitative Pharmacological Data
The potency of this compound as a motilin agonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against the parent compound, Erythromycin A (EMA), and another derivative, Erythromycin A N-oxide.
Table 1: Motilin Receptor Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) values for the displacement of radiolabeled motilin from its receptor in rabbit duodenal smooth muscle membrane fractions. A lower IC50 value indicates a higher binding affinity.
| Compound | IC50 (M) |
| This compound (EM201) | 1.0 x 10⁻⁸ |
| Erythromycin A (EMA) | 1.3 x 10⁻⁷ |
| Erythromycin A N-oxide | 4.0 x 10⁻⁶ |
Data sourced from Peeters et al., 1989.[5]
Table 2: In Vitro Contractile Response
This table shows the half-maximal effective concentration (EC50) values for inducing a contractile response in isolated rabbit duodenal smooth muscle strips, expressed as a percentage of the maximum response to a supramaximal dose of acetylcholine. A lower EC50 value indicates greater potency in eliciting a functional response.
| Compound | EC50 (M) for 50% of max. Acetylcholine Response |
| This compound (EM201) | 5.0 x 10⁻⁸ |
| Erythromycin A (EMA) | 2.0 x 10⁻⁶ |
| Erythromycin A N-oxide | 1.0 x 10⁻⁴ |
Data sourced from Peeters et al., 1989.[5]
Signaling Pathway and Mechanism of Action
This compound exerts its prokinetic effects by activating the motilin receptor, a G protein-coupled receptor (GPCR). The binding of the enol ether to the motilin receptor initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction.
Motilin Receptor Signaling Pathway
The motilin receptor is coupled to the Gq class of G proteins. Upon agonist binding, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), contributes to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.
Caption: Motilin Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound's activity as a motilin mimic.
Synthesis of this compound (8,9-anhydroerythromycin A 6,9-hemiketal)
While detailed, step-by-step modern synthesis protocols are often proprietary, the original synthesis was reported by Krowicki and Zamojski in 1973. The general procedure involves the acid-catalyzed intramolecular cyclization and dehydration of Erythromycin A.
General Procedure Outline:
-
Dissolution: Erythromycin A is dissolved in an appropriate aprotic solvent.
-
Acid Catalysis: A suitable acid catalyst is added to the solution. The reaction is typically carried out at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the pure this compound.
-
Structural Confirmation: The structure of the synthesized compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.
References
- 1. ableweb.org [ableweb.org]
- 2. asdlib.org [asdlib.org]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Erythromycin A Enol Ether: A Technical Guide to Solubility and Stability
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of Erythromycin (B1671065) A Enol Ether
This in-depth technical guide provides a critical overview of the solubility and stability of Erythromycin A enol ether, a key degradation product of the macrolide antibiotic Erythromycin A. Understanding these parameters is paramount for the development of stable pharmaceutical formulations and for accurate analytical method development. This document collates available data on its solubility in various solvents and its stability under different conditions, offering detailed experimental protocols and visual workflows to support research and development efforts.
Quantitative Solubility Profile
This compound exhibits a varied solubility profile, with a general preference for organic solvents over aqueous media. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent System | Solubility | Temperature | Method |
| Dimethylformamide (DMF) | 15 mg/mL[1] | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL[1] | Not Specified | Not Specified |
| Ethanol | 30 mg/mL[1] | Not Specified | Not Specified |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] | Not Specified | Not Specified |
| Methanol (B129727) | Slightly soluble | Not Specified | Not Specified |
| Chloroform | Slightly soluble | Not Specified | Not Specified |
| Water | Limited solubility | Not Specified | Not Specified |
Note: For "Pseudothis compound," a related but distinct compound, it has been described as slightly soluble in methanol and chloroform.[2]
Stability Characteristics
The stability of this compound is intrinsically linked to the degradation dynamics of its parent compound, Erythromycin A. Under acidic conditions, Erythromycin A undergoes intramolecular cyclization to form the inactive enol ether and anhydroerythromycin A.[3] Studies have shown that the enol ether exists in equilibrium with Erythromycin A in acidic aqueous solutions.[3] This equilibrium suggests that the enol ether can revert to the parent drug under certain conditions.
While detailed kinetic studies on the degradation of the isolated enol ether are limited, its stability is known to be influenced by pH and the solvent system. The recommendation to avoid storing aqueous solutions for more than a day suggests limited stability in aqueous environments.[4] In contrast, when stored in an organic solvent such as DMSO, it exhibits greater stability.
The formation of pseudothis compound has been observed in a cream formulation with a pH of 8.6 after one week at 25°C, indicating that alkaline conditions may also promote the degradation or transformation of enol ether structures.[5]
Recommended Storage Conditions for Solutions:
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections outline standardized protocols for determining the solubility and stability of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is widely accepted for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Subsequently, filter the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove any solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
-
Data Analysis: Express the solubility in terms of mg/mL or mol/L. The experiment should be performed in triplicate to ensure accuracy.
Stability-Indicating HPLC Method for Degradation Studies
A stability-indicating analytical method is essential to separate the intact drug from its degradation products.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol). The pH of the aqueous phase should be optimized for best separation.
-
Detection: UV detection at an appropriate wavelength (e.g., ~215 nm) or Mass Spectrometry for more specific detection and identification of degradants.
-
Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
-
Forced Degradation Studies:
-
Acidic/Basic Hydrolysis: Dissolve a known concentration of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Monitor the degradation over time at a controlled temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C).
-
Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Data Evaluation: Calculate the percentage of remaining this compound and identify and quantify any degradation products.
Visualizing Key Processes
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. toku-e.com [toku-e.com]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Erythromycin A Enol Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of Erythromycin A enol ether, a key degradation product of the macrolide antibiotic Erythromycin A. The information is intended for use in research and development, particularly in studies related to antibiotic stability, medicinal chemistry, and the development of prokinetic agents.
Introduction
Erythromycin A, a widely used macrolide antibiotic, is known for its instability in acidic conditions, such as those found in the stomach. This instability leads to the formation of degradation products, most notably this compound. The formation of this enol ether occurs through an intramolecular cyclization, where the C6-hydroxyl group attacks the C9-ketone[1]. This structural rearrangement results in a loss of antibacterial activity[2]. However, this compound and its derivatives have garnered interest as potential gastrointestinal prokinetic agents. Understanding the synthesis and properties of this compound is crucial for stability studies of Erythromycin A and for the development of new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [3][4] |
| Molecular Weight | 715.9 g/mol | [3] |
| CAS Number | 33396-29-1 | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 133-138°C | [5][6] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO. Limited water solubility. | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis Overview
The synthesis of this compound is typically achieved through the acid-catalyzed degradation of Erythromycin A. The reaction involves an intramolecular nucleophilic attack of the hydroxyl group at the C6 position on the C9 ketone, leading to the formation of a stable cyclic enol ether.
A published procedure for this synthesis reports a yield of 68%[5][6]. The following protocol is a detailed methodology based on established principles of this acid-catalyzed rearrangement.
Experimental Protocol
Materials:
-
Erythromycin A
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolution: Dissolve Erythromycin A in methanol in a round-bottom flask at room temperature.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to the solution until the pH reaches approximately 2-3.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/triethylamine. The disappearance of the Erythromycin A spot and the appearance of a new, less polar spot indicates the formation of the enol ether.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (B92381) containing a small percentage of triethylamine to prevent streaking.
-
Characterization: Collect the fractions containing the purified this compound, as identified by TLC. Combine the pure fractions and evaporate the solvent to yield a white to off-white solid. Determine the melting point and confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with published values[5][7].
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 68% | [5][6] |
| Purity (by HPLC) | >95% | |
| ¹H NMR (CDCl₃) | Consistent with published spectra | [7] |
| ¹³C NMR (CDCl₃) | Consistent with published spectra | [7] |
| Mass Spec (m/z) | [M+H]⁺ = 716.463 | [3] |
Table 2: Quantitative Synthesis Data
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The diagram below outlines the acid-catalyzed intramolecular cyclization of Erythromycin A to form the enol ether.
Caption: Mechanism of this compound formation.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Erythromycin A Enol Ether by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A is a widely used macrolide antibiotic. Under acidic conditions, it can degrade to form Erythromycin A enol ether, an inactive and undesirable impurity.[1][2][3] The presence of this and other related substances can affect the efficacy and safety of the final drug product. Therefore, robust analytical methods for the separation and purification of Erythromycin A from its enol ether are critical during drug development and quality control.
This document provides detailed application notes and protocols for the purification of this compound using high-performance liquid chromatography (HPLC).
Chemical Structures
Erythromycin A can undergo an internal cyclic ketalization under acidic conditions to form the enol ether. This transformation results in the loss of antibiotic activity.[2]
Caption: Formation of this compound from Erythromycin A under acidic conditions.
Chromatographic Purification Principles
The purification of this compound from Erythromycin A and other related substances is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C8 or C18 silica-based columns), and the mobile phase is a mixture of water and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol).[4][5][6] Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer on the column.
Experimental Protocols
Below are detailed protocols for the analytical and preparative scale purification of this compound.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is suitable for determining the purity of Erythromycin A and quantifying the amount of this compound and other impurities.
1. Materials and Reagents:
-
Erythromycin A reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297)
-
Di-potassium hydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Waters X-Terra RP18, 250 mm x 4.6 mm, 3.5 µm particle size)[7]
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | µBondapak C18[5] | Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm)[7] |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35 v/v/v/v)[5] | Mobile Phase A: 0.02 M Phosphate buffer (pH 6.5):Acetonitrile:Water (5:35:60 v/v/v) Mobile Phase B: 0.02 M Phosphate buffer (pH 7.0):Water:Acetonitrile (5:45:50 v/v/v)[7] |
| Flow Rate | 1.5 mL/min[4] | 1.0 mL/min[7] |
| Column Temperature | 35 °C[4] | 65 °C[7] |
| Detection | UV at 215 nm[4][6] | UV at 215 nm[7] |
| Injection Volume | 100 µL[7] | 100 µL[7] |
| Gradient (Condition 2) | Time(min)/%A:%B 0/100:0, 45/100:0, 47/0:100, 63/0:100, 65/100:0, 70/100:0[7] |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Erythromycin A and this compound reference standards in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Dissolve the sample containing Erythromycin A and its impurities in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times of Erythromycin A and this compound.
-
Inject the sample solution.
-
Record the chromatograms for a sufficient duration to allow for the elution of all components of interest. The retention time of this compound is approximately 4.3 to 4.7 times that of Erythromycin A.[8]
6. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
Calculate the percentage purity of Erythromycin A and the percentage of this compound using the peak areas. A response factor may be needed for accurate quantification of the enol ether.[8]
Protocol 2: Preparative Chromatography for Isolation of this compound
This protocol is designed for the isolation of this compound from a mixture.
1. Materials and Reagents:
-
Crude Erythromycin mixture containing a significant amount of this compound.
-
Solvents for mobile phase (e.g., Ethyl acetate, Methanol, Ammonia solution)[9]
-
Silica gel or a suitable macroporous resin (e.g., SP825) for the stationary phase.[9][10]
2. Equipment:
-
Preparative liquid chromatography system.
-
Fraction collector.
-
Rotary evaporator for solvent removal.
3. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Silica gel[9] or Macroporous resin SP825[10] |
| Mobile Phase | Diisopropyl ether:Methanol:25% Ammonia (75:35:2 v/v/v)[9] or a stepwise elution with 2% ethyl acetate followed by pure ethyl acetate[10] |
| Loading | The optimal loading mass of the crude erythromycin mixture is about 40% of the saturated adsorption capacity of the resin.[10] |
4. Procedure:
-
Dissolve the crude Erythromycin mixture in a minimal amount of the initial mobile phase.
-
Load the sample onto the equilibrated preparative column.
-
Begin the elution with the mobile phase. For stepwise elution, start with the weaker solvent system.[10]
-
Collect fractions using the fraction collector.
-
Monitor the fractions by analytical TLC or HPLC to identify those containing the purified this compound.
-
Pool the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
8. Purity Confirmation:
-
Analyze the isolated product using the analytical HPLC method described in Protocol 1 to confirm its purity. Purity of over 95% is achievable.[10]
Experimental Workflow
Caption: Workflow for the preparative purification of this compound.
Summary of Quantitative Data
The following table summarizes typical results obtained from the chromatographic purification of Erythromycin A and its enol ether.
| Analyte | Typical Retention Time (Relative to Erythromycin A) | Achievable Purity | Detection Wavelength |
| Erythromycin A | 1.0 | >99% | 215 nm[4][6] |
| This compound | 4.3 - 4.7 [8] | >95% [10][11] | 215 nm [4][6] |
| Pseudothis compound | ~1.5[8] | - | 215 nm[4] |
| Anhydroerythromycin A | Variable | - | 215 nm[4] |
Conclusion
The chromatographic methods detailed in this document provide a robust framework for the separation, quantification, and purification of this compound. The choice between analytical and preparative scale chromatography will depend on the specific research or development needs. Careful optimization of chromatographic parameters is essential to achieve the desired purity and yield. These protocols are critical for ensuring the quality and safety of Erythromycin-based pharmaceutical products.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ERYTHROMYCIN STEARATE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 9. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 10. researchgate.net [researchgate.net]
- 11. Erythromycin-A-enolether analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of Erythromycin A Enol Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Erythromycin A enol ether, a primary acid degradation product of Erythromycin A. The protocols outlined below are intended for use in quality control, stability studies, and research and development settings.
Introduction
Erythromycin A, a macrolide antibiotic, is susceptible to degradation in acidic conditions, leading to the formation of inactive byproducts, including this compound.[1][2][3] Accurate quantification of this impurity is critical for ensuring the safety, efficacy, and stability of erythromycin-containing pharmaceutical products. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][2][3][4]
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used method for routine quality control and stability testing of pharmaceutical formulations. It offers good precision and accuracy for quantifying impurities at levels typically found in stability and forced degradation studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher selectivity and sensitivity compared to HPLC-UV, making it suitable for the identification and quantification of low-level impurities. The mass-to-charge ratio (m/z) of this compound is a key parameter for its detection.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest sensitivity and selectivity by utilizing Multiple Reaction Monitoring (MRM). It is the preferred method for trace-level quantification in complex matrices such as biological fluids.
Data Presentation: Quantitative Method Performance
The following tables summarize the typical quantitative performance parameters for the analytical methods used to quantify Erythromycin A and its related substances. It is important to note that specific performance characteristics for this compound may need to be established during method validation in the user's laboratory.
Table 1: HPLC-UV Method Performance for Erythromycin A Analysis
| Parameter | Typical Value |
| Linearity Range | 70-130% of the nominal concentration |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the low to mid µg/mL range |
Note: Data presented is for the parent compound, Erythromycin A, and serves as a general guideline. Method validation for this compound is required to establish specific performance data.
Table 2: LC-MS/MS Method Performance for Erythromycin A Analysis in Biological Matrices
| Parameter | Typical Value |
| Linearity Range | 0.5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85-115% |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Note: This data is for Erythromycin A in human plasma and illustrates the sensitivity of LC-MS/MS. Specific validation for this compound is necessary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of this compound in Pharmaceutical Formulations
This protocol describes a stability-indicating HPLC-UV method for the simultaneous determination of Erythromycin A and its degradation products, including this compound.
1. Materials and Reagents
-
Erythromycin A Reference Standard
-
This compound Analytical Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade or equivalent)
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Buffer solution (e.g., 0.05 M dipotassium hydrogen phosphate, pH adjusted to 7.0 with orthophosphoric acid), acetonitrile, and water in a ratio of 5:35:60 (v/v/v).
-
Mobile Phase B: Phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v).
-
Gradient Program:
-
T0: 100% A, 0% B
-
T45: 100% A, 0% B
-
T47: 0% A, 100% B
-
T63: 0% A, 100% B
-
T65: 100% A, 0% B
-
T70: 100% A, 0% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 65°C.
-
Detection Wavelength: 215 nm.
3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of Erythromycin A and this compound reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B). Prepare working standards by serial dilution to cover the expected concentration range.
-
Sample Solution: Accurately weigh a portion of the pharmaceutical formulation and dissolve it in the diluent to achieve a target concentration within the calibration range. Sonicate and filter the solution through a 0.45 µm filter before injection.
4. Forced Degradation Study (to generate this compound)
-
Acid Degradation: Dissolve the Erythromycin A sample in 0.1 M HCl and keep it at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with 0.1 M NaOH before dilution and injection.
5. Data Analysis
-
Identify the peaks of Erythromycin A and this compound based on their retention times compared to the reference standards.
-
Quantify the amount of this compound using a calibration curve generated from the standard solutions.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification of this compound
This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method for the quantification of this compound.
1. Materials and Reagents
-
This compound Analytical Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Water (LC-MS grade)
2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A suitable gradient to separate this compound from other components (to be optimized during method development).
-
Flow Rate: To be optimized based on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion for this compound is expected to be [M+H]+ at m/z 716.5. Product ions need to be determined by infusing a standard solution and performing a product ion scan. Two common product ions for erythromycin-related compounds involve the loss of the cladinose (B132029) and desosamine (B1220255) sugar moieties.
-
Quantifier Transition: To be determined.
-
Qualifier Transition: To be determined.
-
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
3. Standard and Sample Preparation
-
Standard Solution: Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., methanol).
-
Sample Preparation: For pharmaceutical formulations, follow the procedure in Protocol 1. For biological samples, a protein precipitation or solid-phase extraction (SPE) step will be necessary to remove matrix interferences.
4. Data Analysis
-
Quantify this compound using the calibration curve and the area ratio of the analyte to an internal standard (if used).
Visualizations
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Caption: Acid-Catalyzed Degradation Pathway of Erythromycin A.
References
Application Note: A Validated HPLC Method for the Quantitative Analysis of Erythromycin A Enol Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin (B1671065) A is a widely used macrolide antibiotic. Under acidic conditions, it can degrade to form Erythromycin A enol ether, an inactive and undesirable impurity.[1][2] The presence and quantity of this impurity are critical quality attributes in pharmaceutical formulations of Erythromycin. This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. The method is stability-indicating and can be used for routine quality control and stability studies of Erythromycin drug substances and products.
Chemical Structure
This compound, also known as 8,9-anhydroerythromycin A 6,9-hemiketal or EP Impurity E, is a key degradation product of Erythromycin A.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Erythromycin A reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Di-potassium hydrogen phosphate (B84403) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Ammonium hydroxide (B78521) (Analytical grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent[4][5] |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water[4][5] |
| Mobile Phase B | Methanol[4][5] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 65°C[4][6] |
| Detection Wavelength | 215 nm[4][6][7][8] |
| Injection Volume | 20 µL |
Table 1: HPLC Instrument and Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 60 | 40 |
| 30 | 60 | 40 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (60:40 v/v).
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Further dilute the Standard Stock Solution with the diluent to achieve a final concentration of 10 µg/mL.
-
Sample Preparation (for Erythromycin Drug Substance): Accurately weigh about 100 mg of the Erythromycin sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter before injection.[9]
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]
| Validation Parameter | Result |
| Specificity | The method is stability-indicating. No interference from Erythromycin A or other related impurities at the retention time of this compound. |
| Linearity (Range) | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Robustness | The method is robust to small, deliberate changes in flow rate, column temperature, and mobile phase composition. |
Table 3: Summary of Method Validation Data
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of Erythromycin A degradation and analysis.
Conclusion
The described HPLC method provides a reliable and accurate means for the quantitative determination of this compound in pharmaceutical samples. This method is specific, linear, precise, accurate, and robust, making it suitable for implementation in a quality control environment for both raw material testing and finished product release. The use of a gradient elution allows for the effective separation of the enol ether from the parent compound and other potential impurities.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound | CAS#:33396-29-1 | Chemsrc [chemsrc.com]
- 3. This compound | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Application Note: Quantitative Analysis of Erythromycin A Enol Ether in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the detection and quantification of Erythromycin (B1671065) A enol ether, a significant acid-degradation product of the macrolide antibiotic Erythromycin A, in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined provides a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or stability studies of erythromycin. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions. All quantitative data and experimental parameters are summarized for clarity and ease of use.
Introduction
Erythromycin A is a widely used macrolide antibiotic that is known to be unstable under acidic conditions, such as those found in the stomach. This instability leads to its conversion into various degradation products, including Erythromycin A enol ether.[1] The formation of this and other degradation products can impact the bioavailability and efficacy of the parent drug. Therefore, a sensitive and specific analytical method for the quantification of this compound in biological matrices is crucial for understanding the pharmacokinetics and metabolism of Erythromycin A. This LC-MS/MS method provides the necessary sensitivity and selectivity for the accurate measurement of this compound in complex biological samples.
Experimental Protocol
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma and serum samples and is selected for its simplicity and high-throughput capabilities.
-
Thaw frozen biological samples (e.g., plasma, serum) and calibration standards to room temperature.
-
To a 100 µL aliquot of the sample, standard, or quality control (QC) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 1,000 x g for 2 minutes.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following High-Performance Liquid Chromatography (HPLC) conditions are a starting point and may require optimization for specific instrumentation.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The following parameters are for a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C[2] |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
The following MRM transitions should be optimized for the specific instrument being used. The precursor ion for this compound is based on its molecular weight of 715.9 g/mol , resulting in a protonated molecule [M+H]⁺ at m/z 716.7.[2][3] A common fragmentation pathway for erythromycin and its analogues is the loss of the desosamine (B1220255) sugar (m/z 158.2).[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 716.7 | 558.5 | 100 | Requires Optimization |
| This compound (Qualifier) | 716.7 | 158.2 | 100 | Requires Optimization |
| Internal Standard | - | - | 100 | Requires Optimization |
*Note: The product ions are proposed based on the fragmentation of Erythromycin A and require empirical determination and optimization of collision energy.
Data Presentation
Method Validation Parameters
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a related compound, Erythromycin, which can be used as target validation parameters for the this compound assay.[5]
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) |
| Precision (%RSD) | < 15% (except LLOQ, < 20%) |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Assignment of Erythromycin A Enol Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin (B1671065) A is a macrolide antibiotic that is susceptible to degradation under acidic conditions, leading to the formation of inactive byproducts. One of the primary degradation products is the (6S,8S,9S)-6,9-epoxy-8,9-anhydroerythromycin A, commonly known as Erythromycin A enol ether. The formation of this enol ether is a crucial step in the inactivation pathway of the parent drug. Its structural elucidation is vital for understanding the degradation mechanism and for the development of more stable erythromycin derivatives. This application note provides a detailed protocol for the synthesis and complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of this compound in both deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward intramolecular cyclization of Erythromycin A under mild basic conditions.
Materials:
-
Erythromycin A
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
A solution of Erythromycin A (1 g) in chloroform (100 cm³) is stirred vigorously with a suspension of anhydrous sodium bicarbonate (10 g) in water (100 cm³).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).
-
The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.
-
The organic extracts are combined, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound is then purified by column chromatography on silica (B1680970) gel to afford the pure compound.
NMR Spectroscopy
Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are required for the unambiguous assignment of all proton and carbon signals.
Sample Preparation:
-
For measurements in CDCl₃, approximately 20 mg of purified this compound was dissolved in 0.5 mL of CDCl₃.
-
For measurements in CD₃OD, approximately 80 mg of the compound was dissolved in 0.7 mL of CD₃OD due to its high solubility in this solvent.[1]
Instrumentation and Data Acquisition: All NMR spectra were acquired on a high-field NMR spectrometer. The following experiments were conducted to achieve full spectral assignment:
-
1D ¹H NMR: Provides information on proton chemical shifts and coupling constants.
-
1D ¹³C NMR & DEPT: The ¹³C NMR spectrum identifies the chemical shifts of all carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
2D DQCOSY (Double Quantum Filtered Correlation Spectroscopy): Used to identify proton-proton spin coupling networks (¹H-¹H J-coupling).
-
2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a given spin system, which is crucial for assigning protons in the sugar moieties and the macrolide ring.[1]
-
2D HC COSY (Heteronuclear Correlation Spectroscopy) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation).
-
2D COLOC (Correlation Spectroscopy via Long-Range Coupling) / HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for assigning quaternary carbons and linking different spin systems.[1]
Data Presentation: NMR Assignments
The complete ¹H and ¹³C NMR assignments for this compound in CDCl₃ and CD₃OD are summarized in the tables below. These assignments were determined through the comprehensive analysis of the 1D and 2D NMR data described above.[1][2]
Table 1: ¹H and ¹³C NMR Assignments of this compound in CD₃OD. [1]
| Site | δC (ppm) | δH (ppm) | JHH (Hz) |
| Aglycone | |||
| 1 | 177.3 | - | - |
| 2 | 45.4 | 2.89 | 7.0 |
| 3 | 81.3 | 4.07 | 2.4 |
| 4 | 41.5 | 2.01 | 10.1 |
| 5 | 81.3 | 3.51 | 10.1 |
| 6 | 86.8 | - | - |
| 7 | 37.0 | 2.92 | 9.9 |
| 8 | 102.3 | - | - |
| 9 | 153.6 | - | - |
| 10 | 44.2 | 2.74 | 7.2 |
| 11 | 71.3 | 3.41 | 9.8 |
| 12 | 76.6 | - | - |
| 13 | 79.0 | 4.79 | 3.9 |
| 14 | 18.2 | 1.63 | 6.8 |
| 15 | 10.1 | 0.88 | 7.4 |
| 16 | 21.6 | 1.16 | 7.0 |
| 17 | 15.6 | 1.04 | 7.1 |
| 18 | 26.9 | 1.34 | - |
| 19 | 12.0 | 1.18 | 7.3 |
| 20 | 17.5 | 1.06 | 7.2 |
| 21 | 21.7 | 1.07 | - |
| Desosamine | |||
| 1' | 104.9 | 4.31 | 7.5 |
| 2' | 36.1 | 2.37, 1.65 | 11.2, 4.0 |
| 3' | 68.7 | 3.12 | 10.4, 2.7 |
| 4' | 36.1 | 2.45 | 10.4 |
| 5' | 70.4 | 3.32 | 6.2 |
| 6' | 21.6 | 1.19 | 6.2 |
| N(CH₃)₂ | 41.6 | 2.31 | - |
| Cladinose | |||
| 1'' | 97.0 | 4.75 | 4.9 |
| 2'' | 30.2 | 2.21, 1.65 | 14.3, 4.9 |
| 3'' | 79.0 | 3.52 | 9.5 |
| 4'' | 81.3 | 3.05 | 9.5 |
| 5'' | 73.1 | 4.22 | 6.2 |
| 6'' | 21.7 | 1.27 | 6.2 |
| 7'' (OCH₃) | 49.9 | 3.31 | - |
Table 2: ¹H and ¹³C NMR Assignments of this compound in CDCl₃. [2]
| Site | δC (ppm) | δH (ppm) | JHH (Hz) |
| Aglycone | |||
| 1 | 175.6 | - | - |
| 2 | 45.1 | 2.87 | 7.0 |
| 3 | 80.6 | 4.03 | 2.4 |
| 4 | 40.8 | 1.99 | 10.1 |
| 5 | 80.6 | 3.51 | 10.1 |
| 6 | 85.6 | - | - |
| 7 | 36.4 | 2.87 | 9.9 |
| 8 | 101.4 | - | - |
| 9 | 152.9 | - | - |
| 10 | 43.6 | 2.75 | 7.2 |
| 11 | 70.4 | 3.42 | 9.8 |
| 12 | 75.3 | - | - |
| 13 | 78.4 | 4.75 | 3.9 |
| 14 | 17.6 | 1.58 | 6.8 |
| 15 | 9.8 | 0.86 | 7.4 |
| 16 | 21.4 | 1.14 | 7.0 |
| 17 | 15.4 | 1.02 | 7.1 |
| 18 | 26.6 | 1.34 | - |
| 19 | 11.7 | 1.17 | 7.3 |
| 20 | 17.2 | 1.05 | 7.2 |
| 21 | 21.5 | 1.08 | - |
| Desosamine | |||
| 1' | 104.2 | 4.28 | 7.5 |
| 2' | 35.6 | 2.31, 1.60 | 11.2, 4.0 |
| 3' | 68.1 | 3.07 | 10.4, 2.7 |
| 4' | 35.6 | 2.40 | 10.4 |
| 5' | 69.8 | 3.26 | 6.2 |
| 6' | 21.4 | 1.17 | 6.2 |
| N(CH₃)₂ | 41.2 | 2.27 | - |
| Cladinose | |||
| 1'' | 96.3 | 4.70 | 4.9 |
| 2'' | 29.8 | 2.18, 1.62 | 14.3, 4.9 |
| 3'' | 78.4 | 3.48 | 9.5 |
| 4'' | 80.6 | 3.00 | 9.5 |
| 5'' | 72.5 | 4.19 | 6.2 |
| 6'' | 21.5 | 1.25 | 6.2 |
| 7'' (OCH₃) | 49.5 | 3.28 | - |
Workflow Visualization
The logical flow from material synthesis to final data analysis for the structural elucidation of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and NMR-based structural assignment of this compound.
References
Application Notes: Erythromycin A Enol Ether as a Reference Standard in Pharmaceutical Analysis
References
- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analytical standard 33396-29-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Mechanism for the Degradation of Erythromycin A and Erythromycin A 2â-Ethyl Succinate in Acidic Aqueous Solution - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
Application Note: Characterizing Motilin Receptor Agonists with Radioligand Binding Assays
An Application Note and Protocol for the In Vitro Motilin Receptor Binding Assay Utilizing Erythromycin (B1671065) A Enol Ether
Introduction
The motilin receptor (MTLR) is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal (GI) tract, including the stomach, small intestine, and colon.[1][2] Upon activation by its endogenous ligand, the 22-amino acid peptide motilin, the receptor stimulates GI motility and plays a crucial role in initiating the migrating motor complex (MMC), which facilitates the movement of contents through the gut during fasting periods.[1][3] The receptor is coupled to the Gq/G11 family of G-proteins, and its activation leads to the stimulation of phospholipase C and a subsequent increase in intracellular calcium levels.[4] Due to its role in regulating gastric emptying and intestinal contractions, the motilin receptor is a significant therapeutic target for various GI motility disorders.[2]
Macrolide antibiotics, such as erythromycin, have been identified as non-peptide agonists of the motilin receptor, earning them the classification of "motilides".[1][5] Erythromycin A enol ether, also known as 8,9-anhydroerythromycin A 6,9-hemiketal, is a derivative of erythromycin that acts as a potent motilin receptor agonist, effectively mimicking the action of motilin.[3][6][7] This document provides a detailed protocol for an in vitro competitive radioligand binding assay to determine the binding affinity of compounds like this compound for the human motilin receptor.
Assay Principle
This protocol describes a competitive binding assay, which is a gold standard for measuring the affinity of a test compound for a specific receptor.[8][9] The assay quantifies the ability of an unlabeled test compound (e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-motilin) for binding to the motilin receptor. The receptors are typically sourced from membrane preparations of cell lines stably expressing the recombinant human motilin receptor, such as HEK293 or CHO cells.[4] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound. By measuring the displacement of the radioligand over a range of test compound concentrations, an inhibition constant (Ki) can be determined, providing a quantitative measure of the compound's binding affinity.[10]
Quantitative Data Summary
The following table summarizes the binding and functional potency of Erythromycin A, its enol ether derivative, and the native ligand motilin at the motilin receptor, as determined in studies on rabbit duodenal smooth muscle.
| Compound | IC₅₀ (Displacement of ¹²⁵I-Motilin) | EC₅₀ (Contractile Response) | Reference |
| This compound (EM201) | 1.0 x 10⁻⁸ M | 5.0 x 10⁻⁸ M | [6][7] |
| Erythromycin A (EMA) | 1.3 x 10⁻⁷ M | 2.0 x 10⁻⁶ M | [6][7] |
| Motilin | Not specified in this format | Not specified in this format | [6][7] |
Table 1: Comparative binding affinities (IC₅₀) and functional potencies (EC₅₀) of motilin receptor agonists.
Experimental Workflow and Signaling Pathway
Caption: Workflow for the in vitro motilin receptor competitive binding assay.
Caption: Simplified signaling pathway of the motilin receptor (MTLR).
Detailed Experimental Protocol
1. Materials and Reagents
-
Receptor Source: Frozen membrane preparations from HEK293 cells stably transfected with the human motilin receptor (hMTLR). Store at -80°C.
-
Radioligand: [¹²⁵I]-Motilin (Human). Specific activity ~2200 Ci/mmol. Store at -20°C.
-
Test Compound: this compound.
-
Positive Control: Unlabeled Motilin (Human).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.5% Bovine Serum Albumin (BSA). Store at 4°C.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl. Chilled to 4°C.
-
Equipment and Consumables:
2. Assay Procedure
This protocol is designed for a 96-well filter plate format with a final assay volume of 200 µL.
2.1. Reagent Preparation
-
Assay Buffer: Prepare fresh on the day of the experiment.
-
Radioligand Dilution: Dilute [¹²⁵I]-Motilin in Assay Buffer to a final concentration of ~0.1 nM. This concentration should be at or below the Kd value for the receptor.[12]
-
Test Compound Dilutions: Prepare a serial dilution series of this compound in Assay Buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of unlabeled motilin (e.g., 1 µM) in Assay Buffer.
-
Membrane Preparation: Thaw the hMTLR membrane preparation on ice. Homogenize gently and dilute in Assay Buffer to a concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well). Keep on ice.
2.2. Assay Plate Setup
-
Add reagents to the wells of the 96-well plate in the following order (in triplicate):
-
Total Binding Wells (n=3): 50 µL Assay Buffer + 50 µL [¹²⁵I]-Motilin solution + 100 µL membrane preparation.
-
Non-Specific Binding (NSB) Wells (n=3): 50 µL unlabeled motilin (1 µM) + 50 µL [¹²⁵I]-Motilin solution + 100 µL membrane preparation.
-
Test Compound Wells: 50 µL of each this compound dilution + 50 µL [¹²⁵I]-Motilin solution + 100 µL membrane preparation.
-
2.3. Incubation
-
Seal the plate and incubate for 60-90 minutes at room temperature (25°C) with gentle agitation to allow the binding to reach equilibrium.
2.4. Termination and Filtration
-
Position the 96-well filter plate on a vacuum manifold connected to a collection plate.
-
Rapidly aspirate the contents of the wells through the filter membrane to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters immediately with 3 x 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioactivity.
2.5. Quantification
-
Allow the filter plate to dry completely.
-
Add 50 µL of liquid scintillation cocktail to each well.[11]
-
Seal the plate and count the radioactivity in a microplate scintillation counter. The results are expressed in counts per minute (CPM).
3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (NSB) (CPM).
-
-
Generate Competition Curve:
-
For each concentration of the test compound, calculate the percentage of specific binding using the formula: % Specific Binding = (CPM in Test Well - NSB) / (Total Specific Binding) * 100
-
Plot the % Specific Binding against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[11]
-
-
Calculate the Inhibition Constant (Kᵢ):
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation:[10] Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding experiments).[13]
-
-
References
- 1. reprocell.com [reprocell.com]
- 2. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. motilin receptor | Motilin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin is a motilin receptor agonist. | Semantic Scholar [semanticscholar.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. revvity.com [revvity.com]
- 13. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gastrointestinal Motility in Rodents with Erythromycin A Enol Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for researchers investigating the effects of Erythromycin (B1671065) A enol ether on gastrointestinal (GI) motility in rodent models. Erythromycin and its derivatives, including the enol ether form, are known to act as agonists for the motilin receptor, a key regulator of interdigestive motility.[1][2] However, the prokinetic effects of these compounds are highly species-specific. This protocol addresses this critical consideration and provides comprehensive methodologies for in vivo and in vitro assessment of GI motility in rodents, alongside the necessary scientific context for interpreting results.
Introduction to Erythromycin A Enol Ether and Motilin Receptor Agonism
Erythromycin, a macrolide antibiotic, was serendipitously discovered to have potent prokinetic effects on the GI tract.[1] This action is not related to its antimicrobial properties but to its ability to act as an agonist at the motilin receptor.[3][4] Motilin is a 22-amino acid peptide hormone that is secreted by enterochromaffin cells in the upper small intestine and plays a crucial role in initiating the migrating motor complex (MMC), the pattern of strong contractions in the fasted state that clears the stomach and small intestine.[5][6] this compound, as a derivative, is presumed to share this mechanism of action, functioning as a "motilide" to stimulate GI smooth muscle contraction.[2][7]
Mechanism of Action: Motilin Receptor Signaling
The motilin receptor is a G-protein coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric neurons in the stomach and intestines.[5][8] The binding of an agonist like this compound initiates a complex signaling cascade:
-
Initial Contraction (Ca²⁺-dependent): The activated receptor couples with Gαq and Gα13 proteins.[9][10] Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[9][11] This sharp increase in intracellular Ca²⁺ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in phosphorylation of the myosin light chain (MLC20) and initiating smooth muscle contraction.[9][10]
-
Sustained Contraction (Ca²⁺-sensitization): The sustained phase of contraction is mediated by a RhoA-dependent pathway.[9][10] Both Gαq and Gα13 activate RhoA, which in turn activates Rho kinase. Rho kinase and Protein Kinase C (PKC) phosphorylate and inhibit MLC phosphatase, preventing the dephosphorylation of MLC20.[9] This inhibition of MLC phosphatase leads to a sustained contractile state, a mechanism known as calcium sensitization.
Figure 1: Motilin Receptor Signaling Pathway.
Critical Consideration: Species Specificity
A crucial factor for any study involving motilin receptor agonists is the significant species-dependent variation in receptor activity. Erythromycin A and its derivatives have been shown to have no effect on intestinal muscle strips from rats and guinea pigs. [3][4][13] The motilin receptor in these common rodent species does not respond to erythromycin-based agonists, whereas tissue from rabbits, dogs, and humans shows robust contractile responses.[13][14]
Implication for Researchers: It is highly probable that this compound will be inactive as a prokinetic agent in standard rat and mouse models. Therefore, it is strongly recommended that researchers first perform preliminary in vitro screening using isolated intestinal tissue from their chosen rodent species to confirm or refute the activity of the compound before proceeding with extensive and costly in vivo studies. The protocols for such in vitro studies are provided in Section 5.
Quantitative Data on Motilin Agonist Activity (in Responsive Species)
To provide a quantitative context for the potency of motilides, the following tables summarize data from studies conducted in rabbits, a known responsive species.
Table 1: In Vitro Contractile and Receptor Binding Activity of Erythromycin and Derivatives in Rabbit Tissue
| Compound | Assay Type | Tissue | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Erythromycin A (EMA) | Contraction | Duodenal Smooth Muscle | EC₅₀ | 2.0 x 10⁻⁶ M | [3][4] |
| EMA Derivative (EM201) | Contraction | Duodenal Smooth Muscle | EC₅₀ | 5.0 x 10⁻⁸ M | [3][4] |
| Erythromycin A (EMA) | Receptor Binding | Duodenal Smooth Muscle | Kᵢ | 1.3 x 10⁻⁷ M | [3][4] |
| EMA Derivative (EM201) | Receptor Binding | Duodenal Smooth Muscle | Kᵢ | 1.0 x 10⁻⁸ M | [3][4] |
| Erythromycin | Contraction | Colonic Myocytes | EC₅₀ | 2.0 x 10⁻¹² M | [7] |
| Erythromycin | Receptor Binding | Colonic Muscle | Kᵢ | 8.4 x 10⁻⁸ M |[7] |
EC₅₀: Half-maximal effective concentration. Kᵢ: Inhibitory constant.
Table 2: In Vivo Prokinetic Effect of Erythromycin in Rabbit Colon
| Administration Route | Dose Range | Primary Effect | Observation | Reference |
|---|---|---|---|---|
| Intravenous (i.v.) | 0.087 - 5.6 mg/kg | Increased Motility | Dose-dependent stimulation of spike and mechanical activity | [15] |
| Intravenous (i.v.) | 2.8 mg/kg | Increased Propulsion | Dose-dependent increase in fecal pellet output |[15] |
Protocol for In Vivo Assessment of Gastrointestinal Motility in Rodents
The following protocols are standard methods to assess GI motility in rodents and can be used to test any compound, including an initial validation of this compound.
Upper Gastrointestinal Transit (Charcoal Meal Test)
This protocol measures the transit of a non-absorbable marker through the small intestine.
Materials:
-
Rodents (Mice or Rats), fasted for 12-18 hours with free access to water.
-
This compound and vehicle control.
-
Charcoal Meal: 5-10% activated charcoal in 5-10% gum arabic or 0.5% methylcellulose (B11928114) solution.
-
Oral gavage needles.
-
Surgical instruments for dissection.
-
Ruler.
Procedure:
-
Animal Preparation: Fast animals overnight (12-18 hours) but allow ad libitum access to water.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the charcoal meal (e.g., 30 minutes).
-
Marker Administration: Administer a fixed volume of the charcoal meal suspension via oral gavage (e.g., 0.2 mL for mice, 1.0 mL for rats).
-
Transit Time: After a set time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Dissection: Immediately perform a laparotomy and carefully expose the gastrointestinal tract from the stomach to the cecum.
-
Measurement: Gently excise the small intestine, lay it flat on a moist surface without stretching, and measure the total length from the pyloric sphincter to the ileocecal junction.
-
Data Collection: Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Gastric Emptying (Phenol Red Assay)
This terminal study quantifies the amount of a liquid meal emptied from the stomach over a set period.
Materials:
-
Rodents (Mice or Rats), fasted for 12-18 hours with free access to water.
-
This compound and vehicle control.
-
Test Meal: 0.5 mg/mL Phenol (B47542) Red in 5% glucose solution.
-
Stomach homogenization buffer (0.1 N NaOH).
-
Trichloroacetic acid (TCA) for protein precipitation.
-
Spectrophotometer (wavelength 560 nm).
Procedure:
-
Animal Preparation & Drug Administration: Follow steps 1 and 2 from the Upper GI Transit protocol.
-
Test Meal Administration: Administer a fixed volume of the phenol red test meal via oral gavage (e.g., 0.2 mL for mice, 1.5 mL for rats).
-
Control Group (T=0): A separate group of animals is euthanized immediately after receiving the test meal to determine the initial amount of phenol red administered.
-
Test Group (T=X): Euthanize test animals after a specific time (e.g., 20 minutes).
-
Stomach Removal: Clamp the pyloric and cardiac ends of the stomach and carefully excise it.
-
Homogenization: Place the entire stomach in a known volume of 0.1 N NaOH and homogenize thoroughly.
-
Sample Processing: Let the homogenate stand for 1 hour at room temperature. Add an aliquot of the homogenate to TCA to precipitate proteins. Centrifuge at ~3000 rpm for 20 minutes.
-
Spectrophotometry: Collect the supernatant, add an equal volume of NaOH to develop the color, and measure the absorbance at 560 nm.
-
Calculation:
-
Phenol Red Recovered (mg) = (Absorbance of test sample / Absorbance of standard) x Concentration of standard
-
% Gastric Emptying = (1 - (Amount of phenol red in test stomach / Average amount of phenol red in T=0 stomachs)) x 100
-
Figure 2: Experimental Workflow for In Vivo Motility Studies.
Protocol for In Vitro Assessment of Intestinal Contractility
This protocol is essential for determining if this compound has a direct effect on rodent intestinal smooth muscle.
Materials:
-
Rodents (Mice or Rats).
-
Krebs-Henseleit buffer (Standard physiological salt solution).
-
This compound and other relevant pharmacological agents (e.g., Acetylcholine, Atropine).
-
Organ bath system with force-displacement transducers and data acquisition software.
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂).
-
Surgical instruments.
Procedure:
-
Tissue Preparation: Humanely euthanize the animal. Immediately excise a segment of the desired intestine (e.g., duodenum, jejunum).
-
Mounting: Place the intestinal segment in cold, oxygenated Krebs buffer. Clean the segment of mesenteric attachments and cut into smaller strips (e.g., 1-2 cm).
-
Organ Bath: Mount the tissue strips in the organ bath chambers containing Krebs buffer, maintained at 37°C and continuously bubbled with carbogen gas. One end is fixed, and the other is attached to a force transducer.
-
Equilibration: Allow the tissue to equilibrate under a slight resting tension (e.g., 1 gram) for at least 60 minutes. Replace the Krebs buffer every 15-20 minutes.
-
Viability Test: After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of Potassium Chloride (KCl) or a standard agonist like Acetylcholine.
-
Drug Addition: Once a stable baseline is re-established, add this compound to the bath in a cumulative, concentration-dependent manner.
-
Data Recording: Record the isometric contractions (changes in tension) continuously.
-
Analysis: Measure the amplitude and frequency of contractions. Construct concentration-response curves to determine parameters like EC₅₀.
-
Interpretation: A contractile response to this compound would indicate it is active in that species. The absence of a response, even at high concentrations, would suggest it is inactive, consistent with previous findings for other motilides in rats.[3][4][13]
Figure 3: Experimental Workflow for In Vitro Contractility Studies.
Conclusion
While this compound is a promising compound for studying GI motility due to its action as a motilin receptor agonist, its application in rodent models requires careful consideration. The well-documented lack of response to motilides in rats and guinea pigs necessitates that researchers validate the compound's activity in their chosen species with preliminary in vitro experiments before committing to larger in vivo studies. The protocols provided herein offer robust and standardized methods for conducting such evaluations, ensuring scientifically sound and resource-efficient research in the field of gastrointestinal pharmacology.
References
- 1. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin and the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin is a motilin receptor agonist. | Semantic Scholar [semanticscholar.org]
- 4. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs [frontiersin.org]
- 13. EM-523, an erythromycin derivative, and motilin show similar contractile activity in isolated rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the motor-stimulating action of EM523, an erythromycin derivative, and prostaglandin F2 alpha in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo characterization of the colonic prokinetic effect of erythromycin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Motilin Receptor Agonists using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The motilin receptor (MTLR), a G-protein coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility.[1][2] Endogenous motilin, a 22-amino acid peptide, activates this receptor, primarily during the fasted state, to initiate the migrating motor complex (MMC), which helps clear the gut of undigested food and prepares it for the next meal.[1][2] Agonists of the motilin receptor, such as the macrolide antibiotic Erythromycin (B1671065) A and its derivatives (termed "motilides"), have shown therapeutic potential as prokinetic agents in conditions like gastroparesis.[1][3] Erythromycin A enol ether is a potent mimic of the peptide hormone motilin.[4]
This document provides detailed protocols and application notes for cell-based assays designed to screen and characterize novel motilin receptor agonists, using this compound as a reference compound. The primary assay described is a calcium flux assay, a robust method for monitoring the activation of Gq-coupled receptors like the motilin receptor.
Motilin Receptor Signaling Pathway
Activation of the motilin receptor by an agonist initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G-protein.[5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[5][6] This increase in intracellular calcium is a key event in smooth muscle contraction and serves as a measurable endpoint in cell-based screening assays.[5][6]
Data Presentation: Potency of Motilin Receptor Agonists
The following table summarizes the potency of various motilin receptor agonists, including Erythromycin A and its derivatives, determined through different in vitro assays. This data is essential for comparing the activity of novel compounds against known reference agonists.
| Compound | Assay Type | Cell Line / Tissue | Measured Parameter | Potency (EC50 / IC50) | Reference |
| Motilin | Calcium Flux | CHO-K1 cells expressing human motilin receptor | EC50 | 0.011 nM | [7] |
| [Nle13]-motilin | Calcium Flux | CHO-K1 cells expressing human motilin receptor | EC50 | 0.047 nM | [7] |
| Erythromycin A | Calcium Flux | CHO-K1 cells expressing human motilin receptor | EC50 | 101 nM | [7] |
| Erythromycin A | Muscle Contraction | Rabbit duodenal smooth muscle | EC50 | 2.0 x 10⁻⁶ M (2000 nM) | [8][9] |
| Erythromycin A | Muscle Contraction | Human colonic circular muscle | EC50 | 31 +/- 16 µM (31,000 nM) | [10] |
| EM201 (Erythromycin A derivative) | Muscle Contraction | Rabbit duodenal smooth muscle | EC50 | 5.0 x 10⁻⁸ M (50 nM) | [8][9] |
| Erythromycin A N-oxide | Muscle Contraction | Rabbit duodenal smooth muscle | EC50 | 1.0 x 10⁻⁴ M (100,000 nM) | [8][9] |
| Erythromycin A | Radioligand Binding | Rabbit duodenal smooth muscle membrane | IC50 | 1.3 x 10⁻⁷ M (130 nM) | [8][9] |
Experimental Protocols
Cell Line Maintenance and Preparation
A stable cell line expressing the human motilin receptor is crucial for a robust and reproducible assay. Chinese Hamster Ovary (CHO-K1) cells are a commonly used host for this purpose.[7][11]
Materials:
-
CHO-K1 cells stably expressing the human motilin receptor (e.g., from ATCC, Eurofins).
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418, Puromycin, depending on the expression vector).[12]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
-
Trypsin-EDTA solution (0.25%).
-
Cryopreservation Medium: Growth medium with 10% DMSO.
Protocol:
-
Culture the cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
For passaging, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at the desired density.
-
For cryopreservation, resuspend the cell pellet in cold cryopreservation medium and aliquot into cryovials. Freeze slowly at -80°C before transferring to liquid nitrogen for long-term storage.
Calcium Flux Assay using a Fluorescent Plate Reader (e.g., FLIPR)
This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization following motilin receptor activation.
Materials:
-
CHO-K1 cells expressing the human motilin receptor.
-
Black-walled, clear-bottom 96- or 384-well microplates, poly-D-lysine coated.
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 or 6 Assay Kit, Fluo-8 NW Calcium Assay Kit). These kits typically contain the dye and a probenecid (B1678239) solution to inhibit dye efflux from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds (including this compound as a reference) serially diluted in assay buffer.
-
Reference agonist (e.g., motilin) for positive control.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye in assay buffer containing probenecid.
-
Add an equal volume (e.g., 25 µL for a 384-well plate) of the dye loading solution to each well.[2]
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[1][2]
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate with serial dilutions of the test compounds and controls.
-
Place both the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument parameters to measure fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm) over time.
-
Program the instrument to first establish a stable baseline reading for 10-20 seconds.
-
The instrument's liquid handler will then add a specific volume (e.g., 12.5 µL) of the compounds from the compound plate to the cell plate.[1]
-
Continue to record the fluorescent signal for an additional 2-3 minutes to capture the full calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the maximum fluorescence signal for each well.
-
Plot the maximum signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist.
-
Conclusion
The cell-based assays detailed in this document provide a robust and high-throughput compatible framework for the identification and characterization of novel motilin receptor agonists. By utilizing a stable cell line expressing the human motilin receptor and a sensitive calcium flux readout, researchers can efficiently determine the potency and efficacy of new chemical entities. The provided protocols and reference data for compounds like Erythromycin A serve as a valuable resource for drug discovery programs targeting gastrointestinal motility disorders.
References
- 1. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. bu.edu [bu.edu]
- 9. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contractile effects and intracellular Ca2+ signalling induced by motilin and erythromycin in the circular smooth muscle of human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tripod.nih.gov [tripod.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Prokinetic Agents Using Erythromycin A Enol Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is a well-documented prokinetic agent that stimulates gastrointestinal motility.[1][2] This activity is not related to its antimicrobial properties but rather to its agonistic effect on the motilin receptor.[3][4] Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions and notably lacks antibiotic activity, making it a valuable tool for studying motilin receptor agonism without confounding antibacterial effects.[5] As a potent mimic of the peptide hormone motilin, this compound serves as an important reference compound in the high-throughput screening (HTS) for novel prokinetic agents targeting the motilin receptor.[5][6]
The motilin receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract.[3][7] Upon activation, it couples to Gq/11 proteins, initiating a signaling cascade that results in increased intracellular calcium and smooth muscle contraction.[7][8][9] This mechanism of action makes calcium mobilization assays a primary method for high-throughput screening of potential motilin receptor agonists.[10]
These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify and characterize new prokinetic agents. The focus is on a cell-based calcium mobilization assay, a robust and widely used method for screening GPCR agonists.
Data Presentation
The following tables summarize key quantitative data for motilin, Erythromycin A, and its derivatives, providing a comparative basis for the evaluation of novel compounds identified in HTS campaigns.
Table 1: Binding Affinities of Motilides to the Motilin Receptor
| Compound | Species | Preparation | IC50 (nM) | Kd (nM) | Ki (nM) | Reference |
| Motilin | Human | Smooth muscle homogenates | 0.7 ± 0.2 | 4.5 x 10⁻⁹ M | - | [8] |
| Motilin | Rabbit | Colon muscle homogenates | - | 0.31 | - | [11] |
| Erythromycin A | Rabbit | Duodenal smooth-muscle membrane | 130 | - | - | [4] |
| Erythromycin A | Rabbit | Colon muscle homogenates | - | - | 84.0 | [11] |
| EM-201 (8,9-anhydro-EMA-6,9-hemiketal) | Rabbit | Duodenal smooth-muscle membrane | 10 | - | - | [4] |
| Erythromycin A N-oxide | Rabbit | Duodenal smooth-muscle membrane | 4000 | - | - | [4] |
| EM574 | Human | Smooth muscle homogenates | - | 7.8 x 10⁻⁹ M | - |
Table 2: Functional Potency of Motilides in In Vitro Assays
| Compound | Assay Type | Species | Tissue/Cell Line | EC50 (M) | Reference |
| Motilin | Contraction | Rabbit | Duodenal smooth-muscle strips | - | [4] |
| Motilin | Contraction | Human | Gastric smooth muscle | 1.0 ± 0.2 x 10⁻⁹ | [8] |
| Erythromycin A | Contraction | Rabbit | Duodenal smooth-muscle strips | 2.0 x 10⁻⁶ | [4] |
| Erythromycin A | Calcium Flux | CHO cells (recombinant human motilin receptor) | 0.92 x 10⁻⁶ | [10] | |
| EM-201 (8,9-anhydro-EMA-6,9-hemiketal) | Contraction | Rabbit | Duodenal smooth-muscle strips | 5.0 x 10⁻⁸ | [4] |
| Erythromycin A N-oxide | Contraction | Rabbit | Duodenal smooth-muscle strips | 1.0 x 10⁻⁴ | [4] |
| Azithromycin (B1666446) | Calcium Flux | CHO cells (recombinant human motilin receptor) | 2.9 x 10⁻⁶ | [10] |
Signaling Pathways and Experimental Workflows
Motilin Receptor Signaling Pathway
Activation of the motilin receptor by an agonist like this compound initiates a Gq-protein-mediated signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a key event leading to the contraction of gastrointestinal smooth muscle.
Caption: Motilin Receptor Gq Signaling Pathway.
High-Throughput Screening Workflow
The workflow for a typical HTS campaign to identify novel prokinetic agents involves several stages, from initial screening of a large compound library to hit confirmation and characterization.
Caption: High-Throughput Screening Workflow for Prokinetic Agents.
Experimental Protocols
Protocol 1: High-Throughput Calcium Mobilization Assay Using a Fluorescent Imaging Plate Reader (FLIPR)
This protocol is designed for the primary screening of compound libraries to identify motilin receptor agonists.
1. Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human motilin receptor.
-
Culture Medium: Ham's F-12 or DMEM, supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.[8]
-
Compound Plates: 384-well plates containing test compounds and controls (this compound as a positive control, vehicle as a negative control).
-
Calcium Assay Kit: FLIPR Calcium 6 Assay Kit (or equivalent).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (if required): Anion-exchange transport inhibitor to prevent dye leakage.
2. Cell Preparation:
-
Culture the motilin receptor-expressing cells in T-flasks until they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in fresh culture medium.
-
Seed the cells into 384-well assay plates at a density of 10,000 - 20,000 cells per well in 25 µL of culture medium.[12]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
3. Assay Procedure:
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically by dissolving the dye component in the provided assay buffer. If necessary, add probenecid to the loading buffer.
-
Remove the assay plates from the incubator and add 25 µL of the dye loading solution to each well.[12]
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Addition and Signal Detection:
-
Place the assay plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of each well.
-
The FLIPR's integrated pipettor will then transfer a specified volume (e.g., 12.5 µL) of the compounds from the compound plate to the assay plate.
-
Immediately following compound addition, the instrument will kinetically measure the change in fluorescence over a period of 2-3 minutes.[8]
-
4. Data Analysis:
-
The primary response is the maximum change in fluorescence intensity over baseline.
-
Normalize the data relative to the positive control (this compound) and negative control (vehicle) wells.
-
Identify "hits" as compounds that produce a signal significantly above a predetermined threshold (e.g., >3 standard deviations above the mean of the negative controls).
Protocol 2: Dose-Response Confirmation of Hit Compounds
This protocol is used to confirm the activity of hits from the primary screen and to determine their potency (EC₅₀).
1. Materials and Reagents:
-
Same as Protocol 1.
-
Hit Compounds: Resynthesized or re-ordered pure compounds identified in the primary screen.
2. Procedure:
-
Compound Plate Preparation:
-
Prepare serial dilutions of the hit compounds and this compound in assay buffer in a 384-well compound plate. A typical 8-point dilution series might range from 10 µM to 1 pM.
-
Include vehicle controls.
-
-
Cell Preparation and Dye Loading:
-
Follow the same procedure as in Protocol 1 for cell plating and dye loading.
-
-
Assay Execution:
-
Perform the calcium mobilization assay using the FLIPR instrument as described in Protocol 1, using the dose-response compound plate.
-
4. Data Analysis:
-
For each compound concentration, calculate the percentage of the maximal response observed with the positive control (this compound).
-
Plot the percentage response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal response is observed) and the Emax (the maximum effect).
By following these detailed protocols and utilizing the provided quantitative data and pathway information, researchers can effectively employ this compound in high-throughput screening campaigns to discover and characterize novel prokinetic agents with therapeutic potential for gastrointestinal motility disorders.
References
- 1. Frontiers | Prokinetic effect of erythromycin in the management of gastroparesis in critically ill patients—our experience and literature review [frontiersin.org]
- 2. Erythromycin as a prokinetic agent: risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 8. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Erythromycin A Enol Ether in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin A, formed under acidic conditions through an intramolecular cyclization.[1][2][3] This transformation results in the loss of its antibacterial properties.[1][2][3] However, this compound has been identified as a potent mimic of the peptide hormone motilin, which is known to stimulate gastrointestinal motility.[1] This activity suggests its potential utility in in vitro studies related to gastrointestinal research and motilin receptor signaling. Additionally, given that the parent compound, Erythromycin, and a related degradation product, Pseudothis compound, have been shown to influence monocyte-to-macrophage differentiation, this compound presents an interesting candidate for investigation in immunological studies.
These application notes provide detailed protocols for the preparation of stable stock solutions of this compound and its application in a representative in vitro cell-based assay to explore its potential effects on monocyte differentiation.
Physicochemical and Solubility Data
A comprehensive summary of the key physicochemical and solubility properties of this compound is presented in Table 1. This information is critical for the accurate preparation of stock solutions and for ensuring the reproducibility of experimental results.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [4] |
| Molecular Weight | 715.91 g/mol | [5] |
| CAS Number | 33396-29-1 | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO, DMF, Ethanol, and Methanol.[1][3] Limited water solubility.[3] | [1][3] |
| Purity | ≥95% (HPLC) | [6] |
Preparation of this compound Stock Solutions
The following protocol outlines the recommended procedure for preparing high-concentration stock solutions of this compound for use in in vitro experiments. The choice of solvent will depend on the specific requirements of the cell culture medium and the experimental design. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this purpose due to its high solubilizing capacity and compatibility with most cell culture systems at low final concentrations.
Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene (B1209903) centrifuge tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, compatible with DMSO)
-
Sterile, light-protecting cryovials for storage
Protocol for 10 mM Stock Solution in DMSO
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 7.16 mg of the powder.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add 1 mL of anhydrous/sterile DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.[5]
-
Sterilization (Optional): If a sterile solution is required for sensitive cell culture applications, filter the solution through a 0.22 µm DMSO-compatible sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protecting cryovials in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their stability and activity.
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | [7] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [5] |
Experimental Protocol: In Vitro Monocyte to Macrophage Differentiation Assay
This protocol describes a cell-based assay to investigate the potential effect of this compound on the differentiation of human monocytes into macrophages. This is based on the known activity of the parent compound, erythromycin, in promoting this differentiation process.[8]
Experimental Workflow
Caption: Workflow for Monocyte to Macrophage Differentiation Assay.
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF) (as a positive control for differentiation)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
6-well or 12-well tissue culture plates
-
Antibodies for flow cytometry (e.g., anti-CD14, anti-CD71)
-
Phagocytosis assay kit (e.g., pHrodo™ Green Zymosan Bioparticles™)
Cell Culture and Treatment
-
Monocyte Isolation: Isolate PBMCs from human buffy coats using density gradient centrifugation. Isolate monocytes from PBMCs by adherence to tissue culture plastic for 1-2 hours. After incubation, wash away non-adherent cells.
-
Cell Seeding: Seed the adherent monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in 6-well or 12-well plates.
-
Treatment: On the following day, replace the medium with fresh complete medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest concentration of this compound.
-
Positive Control: Medium with M-CSF (e.g., 50 ng/mL) to induce macrophage differentiation.
-
Untreated Control: Medium alone.
-
-
Incubation: Incubate the cells for 7 days at 37°C in a humidified 5% CO₂ incubator. Replace the medium with fresh treatment medium every 2-3 days.
Analysis of Macrophage Differentiation
-
Morphological Assessment: After 7 days, observe the cells under a phase-contrast microscope. Macrophage differentiation is characterized by an increase in cell size, adherence, and a more spread-out, irregular morphology compared to the smaller, rounded monocytes.
-
Surface Marker Analysis by Flow Cytometry:
-
Harvest the cells by gentle scraping.
-
Stain the cells with fluorescently labeled antibodies against monocyte (e.g., CD14) and macrophage activation markers (e.g., CD71).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing macrophage-associated markers.
-
-
Functional Assay (Phagocytosis):
-
Incubate the treated cells with a phagocytosis substrate (e.g., pHrodo™ Green Zymosan Bioparticles™) according to the manufacturer's instructions.
-
Measure the uptake of the substrate by flow cytometry or fluorescence microscopy. An increase in phagocytic activity is indicative of macrophage differentiation.
-
Potential Signaling Pathway Investigation
Erythromycin has been reported to modulate signaling pathways such as PI3K-mTOR and ERK/MAPK in various cell types.[9][10] An interesting follow-up to the differentiation study would be to investigate if this compound exerts its effects through similar pathways.
Caption: Hypothesized PI3K-mTOR signaling pathway modulation.
To test this hypothesis, researchers could perform Western blotting to analyze the phosphorylation status of key proteins in the PI3K-mTOR pathway (e.g., Akt, mTOR) and the ERK/MAPK pathway (e.g., ERK1/2) in monocytes treated with this compound.
Conclusion
These application notes provide a framework for the preparation and in vitro use of this compound. The detailed protocols for stock solution preparation and a monocyte differentiation assay are intended to facilitate reproducible research into the biological activities of this Erythromycin A degradation product. The provided information on its physicochemical properties and potential signaling pathway involvement should serve as a valuable resource for scientists in pharmacology and immunology.
References
- 1. researchgate.net [researchgate.net]
- 2. agscientific.com [agscientific.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound analytical standard 33396-29-1 [sigmaaldrich.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Erythromycin promotes monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent the formation of Erythromycin A enol ether during synthesis of derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Erythromycin (B1671065) A derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of the undesired Erythromycin A enol ether byproduct during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a problem?
A1: this compound is a major degradation product of Erythromycin A, formed under acidic conditions.[1][2][3] The formation of this byproduct is problematic because it results in a loss of antibacterial activity.[1] The intramolecular reaction involves the hydroxyl group at the C6 position and the ketone at the C9 position of the Erythromycin A molecule.[1]
Q2: Under what conditions does this compound typically form?
A2: The formation of this compound is primarily catalyzed by acidic conditions, generally at a pH below 6.0.[4] The reaction is an intramolecular cyclization that is highly susceptible to occurring in acidic environments. Therefore, careful control of pH is critical during the synthesis of Erythromycin A derivatives.
Q3: What are the primary strategies to prevent the formation of this compound?
A3: The two main strategies to prevent enol ether formation involve the modification of the functional groups that participate in the intramolecular reaction:
-
Modification of the C6-hydroxyl group: Methylation of the C6-hydroxyl group to form a 6-O-methyl ether (the basis for Clarithromycin) is a highly effective strategy. This modification blocks the hydroxyl group, preventing it from attacking the C9-ketone.
-
Modification of the C9-ketone: The C9-ketone can be converted into an oxime, which is a key step in the synthesis of Azithromycin.[5][6] A subsequent Beckmann rearrangement expands the lactone ring, incorporating a nitrogen atom and removing the ketone functionality altogether.[1][7]
Q4: Are protecting groups necessary for other parts of the Erythromycin A molecule during derivatization?
A4: Yes, the use of protecting groups is crucial for achieving regioselectivity and preventing unwanted side reactions at other reactive sites, such as the hydroxyl groups on the desosamine (B1220255) and cladinose (B132029) sugars (e.g., at the C2' and C4'' positions).[8][9] Silyl (B83357) protecting groups, such as trimethylsilyl (B98337) (TMS), are commonly used for this purpose.[8]
Troubleshooting Guides
Problem 1: Significant formation of this compound is detected in my reaction mixture despite attempts to control the pH.
| Possible Cause | Solution |
| Localized acidity: Even with bulk pH control, localized areas of high acidity can occur, especially during the addition of acidic reagents. | Add acidic reagents slowly and with vigorous stirring to ensure rapid and even distribution throughout the reaction mixture. |
| Inadequate buffering: The buffering capacity of the reaction medium may be insufficient to neutralize acidic byproducts that can form during the reaction. | Use a robust buffer system and monitor the pH of the reaction mixture throughout the process. An ideal pH for crystallization is typically in the range of 6.0 to 8.0.[10] |
| Acidic work-up conditions: The use of acidic solutions during the extraction or purification steps can lead to enol ether formation. | Ensure that all aqueous solutions used during work-up are neutral or slightly basic. Wash the final product with a neutral solvent to remove any residual acidic components.[10] |
Problem 2: Low yield of the desired 6-O-methylated product (Clarithromycin precursor) and presence of multiple byproducts.
| Possible Cause | Solution |
| Incomplete protection of hydroxyl groups: If the hydroxyl groups at the C2' and C4'' positions are not fully protected, they can compete with the C6-hydroxyl group for methylation, leading to a mixture of products. | Ensure complete protection of the C2' and C4'' hydroxyls by using a sufficient excess of the protecting group reagent (e.g., a silylating agent) and allowing for adequate reaction time. Monitor the protection step by TLC or LC-MS to confirm complete conversion before proceeding with methylation. |
| Suboptimal methylation conditions: The choice of methylating agent, base, and solvent can significantly impact the regioselectivity and yield of the 6-O-methylation. | A common procedure involves the use of methyl iodide and a strong base like potassium hydroxide (B78521) in a polar aprotic solvent system such as DMSO/THF.[8] Optimization of reaction time and temperature may be necessary. |
| Side reactions during deprotection: The conditions used to remove the protecting groups can sometimes affect other parts of the molecule. | Use mild deprotection conditions. For example, acidic regeneration is used to remove silyl protecting groups in the synthesis of clarithromycin.[11] |
Problem 3: The Beckmann rearrangement of Erythromycin A 9-oxime to the Azithromycin precursor is inefficient.
| Possible Cause | Solution | | Incorrect oxime isomer: The Beckmann rearrangement is stereospecific, and only the (E)-oxime isomer will undergo the desired rearrangement. | The synthesis of the 9-oxime can produce a mixture of (E) and (Z) isomers.[4] It is important to use reaction conditions that favor the formation of the (E)-oxime or to separate the isomers before the rearrangement step. | | Suboptimal rearrangement conditions: The choice of reagent to promote the rearrangement is critical. | Reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of a base are commonly used to facilitate the Beckmann rearrangement of erythromycin A oxime.[12] The reaction conditions, including temperature and reaction time, should be carefully controlled for optimal yield. |
Data Presentation
The following table summarizes the impact of different synthetic strategies on the stability of Erythromycin A derivatives in acidic conditions.
| Derivative | Modification | Stability in Acid | Reference |
| Erythromycin A | None | Unstable, readily forms enol ether | [1][4] |
| Clarithromycin | Methylation of C6-OH | More stable than Erythromycin A | [12][13] |
| Azithromycin | Ring expansion, removal of C9-ketone | Stable in acidic conditions | [5][14] |
Experimental Protocols
Protocol 1: Synthesis of Erythromycin A 9-Oxime
This protocol describes the formation of the oxime at the C9 position, a key intermediate in the synthesis of Azithromycin and a method to prevent enol ether formation by modifying the ketone.
Materials:
-
Erythromycin A
-
Hydroxylamine (B1172632) hydrochloride
-
Methanol
Procedure:
-
Dissolve Erythromycin A in methanol.
-
Add hydroxylamine hydrochloride and triethylamine to the solution.
-
Reflux the reaction mixture for 24 hours.
-
Cool the resulting solution to below 5°C and stir for 2 hours to allow for crystallization.
-
Filter the crystals, wash with cold methanol, and dry to obtain Erythromycin A 9-oxime.[15]
Protocol 2: 6-O-Methylation of Erythromycin A (Key step in Clarithromycin synthesis)
This protocol outlines the selective methylation of the C6-hydroxyl group after protection of other reactive hydroxyls.
Materials:
-
Protected Erythromycin A derivative (e.g., 2',4''-bis-O-trimethylsilyl-erythromycin A 9-oxime)
-
Methyl iodide (CH₃I)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected Erythromycin A derivative in a mixture of DMSO and THF (1:1).
-
Add methyl iodide to the solution.
-
Add powdered 85% potassium hydroxide and stir the mixture at room temperature for 3 hours.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., petroleum ether).
-
Isolate and purify the 6-O-methylated product.[8]
Visualizations
Caption: Formation of this compound under acidic conditions.
Caption: Key strategies to prevent this compound formation.
Caption: Simplified workflow for the synthesis of Clarithromycin.
References
- 1. Beckmann Rearrangement of Erythromycin A 9(E)-Oxime [journal.bit.edu.cn]
- 2. Erythromycin-A-enolether analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. WO1999031114A1 - Process for the preparation of 6-o-methyl erythromycin a using 9-hydroxy erythromycin derivatives - Google Patents [patents.google.com]
- 14. Synthesis of 6, 4’’-Di-O-methylerythromycin A and its derivatives | Atlantis Press [atlantis-press.com]
- 15. CN103897002A - Method for preparing erythrocin A9-oxime from rough erythromycin thiocyanate - Google Patents [patents.google.com]
Common issues in the synthesis of Erythromycin A enol ether and their solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Erythromycin (B1671065) A enol ether.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Erythromycin A enol ether, focusing on reaction monitoring, product yield, and purity.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EE-01 | Low or No Yield of this compound | Incorrect pH: The reaction is highly pH-dependent. Neutral or alkaline conditions will not favor the formation of the enol ether.[1][2] | - Ensure the reaction medium is acidic. The use of glacial acetic acid is a documented method. - Monitor the pH of the reaction mixture and adjust as necessary with a suitable acid. |
| Insufficient Reaction Time: The conversion of Erythromycin A to its enol ether is a time-dependent equilibrium process. | - Monitor the reaction progress using an appropriate analytical method such as HPLC. - Increase the reaction time and continue monitoring until the desired conversion is achieved or the reaction reaches equilibrium. | ||
| Low Reaction Temperature: While high temperatures can promote degradation, a certain level of thermal energy is required for the reaction to proceed at a reasonable rate. | - If the reaction is proceeding too slowly at room temperature, consider a moderate increase in temperature (e.g., to 45°C) while carefully monitoring for the formation of degradation products.[2] | ||
| EE-02 | Presence of Significant Amounts of Anhydroerythromycin A | Excessively Acidic Conditions or Prolonged Reaction Time: Anhydroerythromycin A is a common degradation product formed from Erythromycin A under acidic conditions, and its formation can be favored by harsh acidic environments or extended reaction times.[3] | - Optimize the acid concentration and reaction time. A milder acidic condition for a shorter duration may favor enol ether formation over the anhydride (B1165640). - Consider a kinetic study to determine the optimal time point for harvesting the enol ether before significant conversion to the anhydride occurs. |
| EE-03 | Formation of Pseudothis compound | Basic (Alkaline) Conditions: The presence of hydroxide (B78521) ions can catalyze the formation of pseudothis compound, a different isomer.[1][2] | - Strictly maintain acidic conditions throughout the synthesis. - If a basic workup is used, perform it quickly and at a low temperature to minimize the formation of this byproduct. |
| EE-04 | Difficulties in Product Purification | Co-elution with Starting Material or Byproducts: Erythromycin A and its degradation products have similar polarities, which can make chromatographic separation challenging. | - Utilize a validated HPLC or column chromatography method specifically designed to separate these compounds. A reversed-phase C18 column is often effective. - Adjust the mobile phase composition and gradient to improve resolution. |
| Product Instability During Workup: The enol ether can be sensitive to the conditions used for extraction and purification. | - Use buffered solutions during aqueous extraction to maintain a stable pH. - Avoid excessive heat during solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
A1: this compound is formed from Erythromycin A in acidic conditions through an intramolecular cyclization. The process involves the formation of a 6,9-hemiketal intermediate, which then dehydrates to yield the stable 6,9-enol ether.[4] This reaction is in equilibrium with the parent Erythromycin A.[3]
Q2: Why is it important to control the pH during the synthesis?
A2: pH is the most critical factor in the synthesis of this compound.[1][2] Acidic conditions are required to catalyze the formation of the enol ether. However, excessively low pH or prolonged exposure to acid can lead to the formation of other degradation products, primarily anhydroerythromycin A.[3] Conversely, under alkaline conditions, a different isomer, pseudothis compound, can be formed.[1][2]
Q3: What are the main side reactions to be aware of?
A3: The main side reaction under acidic conditions is the irreversible dehydration of Erythromycin A to form anhydroerythromycin A. Another potential degradation pathway is the acid-catalyzed hydrolysis of the cladinose (B132029) sugar from the macrolide ring.[3] Under alkaline conditions, the formation of pseudothis compound is a key concern.[1]
Q4: How can I monitor the progress of the reaction?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. An appropriate HPLC method can separate Erythromycin A, this compound, and other degradation products, allowing for the quantitative assessment of the reaction progress. LC-MS can also be used for definitive identification of the products.
Q5: What is a suitable method for the purification of this compound?
A5: Purification can be achieved through column chromatography using a silica (B1680970) gel or reversed-phase stationary phase. Stepwise elution or gradient elution with a suitable solvent system (e.g., ethyl acetate-based) can effectively separate the enol ether from the remaining starting material and byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a method described in the patent literature for the preparative synthesis of this compound.
Materials:
-
Erythromycin A
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve Erythromycin A in glacial acetic acid.
-
Stir the solution at room temperature for approximately 2 hours. Monitor the reaction by HPLC until the desired conversion is achieved.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with chloroform (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate the pure this compound.
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol provides a general guideline for the analysis of the reaction mixture. Method optimization may be required based on the specific column and HPLC system used.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.023 M Ammonium formate (B1220265) (pH 10.3)
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Water
-
Gradient: A suitable gradient to resolve Erythromycin A and its degradation products. A common starting point is a mixture of A:C:B (e.g., 35:25:40 v/v/v).
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 50-70°C
-
Detection: UV at 215 nm
-
Injection Volume: 20-70 µL
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a neutralizing buffer or the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Reaction pathways for the formation of this compound and related byproducts.
Caption: A logical workflow for troubleshooting common issues during synthesis.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA1321787C - Process for preparing erythromycin a oxime or a salt thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Gradient for Separation of Erythromycin A and its Enol Ether
Welcome to the technical support center for optimizing the high-performance liquid chromatography (HPLC) gradient separation of Erythromycin (B1671065) A and its enol ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during method development and execution.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is the separation of Erythromycin A and its enol ether challenging?
A1: The separation is challenging due to the structural similarity of the molecules. Erythromycin A can degrade into its enol ether, particularly under acidic conditions, making it crucial to resolve these compounds to ensure accurate quantification of the active pharmaceutical ingredient (API) and its impurities.[1][2]
Q2: What are the primary degradation products of Erythromycin A under acidic conditions?
A2: Under acidic stress, Erythromycin A primarily degrades into Erythromycin A enol ether and anhydroerythromycin A.[1][2] It is essential to use a stability-indicating chromatographic method that can resolve Erythromycin A from these potential degradants.[2]
Q3: How does mobile phase pH affect the stability and chromatography of Erythromycin A?
A3: The pH of the mobile phase is a critical parameter. Erythromycin A is unstable in acidic environments (pH below 6.0), which can lead to on-column degradation.[2] In neutral to alkaline solutions, its stability is significantly improved.[2] As a basic compound, its retention and peak shape on a reversed-phase column are highly dependent on the degree of ionization, which is controlled by the mobile phase pH.[2]
Q4: What is a suitable starting point for developing a gradient method?
A4: A general scouting gradient is a good starting point to determine the elution profile of Erythromycin A and its related compounds. A broad gradient, for instance, from a low to a high percentage of organic solvent, can help identify the approximate organic solvent concentration required to elute the compounds of interest.[3]
Q5: How can I improve the resolution between Erythromycin A and its enol ether?
A5: To improve resolution, you can optimize the gradient slope. A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better separation.[3][4][5] Additionally, adjusting the mobile phase pH, temperature, and trying different stationary phases can also enhance resolution.
Troubleshooting Guide
This guide provides solutions for specific experimental problems you might encounter.
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) | - Interaction with residual silanols on the stationary phase at low pH.[2] - Column overload.[6] - Inappropriate mobile phase composition. | - Increase the mobile phase pH to suppress the ionization of Erythromycin A.[2] - Reduce the injection volume or sample concentration.[6] - Experiment with different organic modifiers (e.g., acetonitrile (B52724), methanol) and additives. |
| Baseline drift | - Mobile phase components absorbing UV light at the detection wavelength.[4] - Insufficient column equilibration between runs.[4] - Temperature fluctuations.[4] | - Use high-purity solvents and additives. - If possible, change the detection wavelength to a region with lower mobile phase absorbance.[4] - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Use a column oven to maintain a constant temperature.[4] |
| Inconsistent retention times | - Poorly optimized gradient method. - Fluctuation in mobile phase composition. - Column degradation. | - Ensure the gradient program and re-equilibration time are optimized.[3] - Prepare fresh mobile phase daily and ensure proper mixing. - Use a guard column and ensure the mobile phase pH is compatible with the column chemistry. |
| Low sensitivity or poor signal-to-noise ratio | - Suboptimal detection wavelength. Erythromycin has a relatively weak UV chromophore.[2] - On-column degradation due to acidic mobile phase.[2] - Poor ionization in mass spectrometry (if applicable). | - Set the detection wavelength to around 215 nm.[7][8][9] - Ensure the mobile phase pH is in the neutral to alkaline range to maintain stability.[2] - For LC-MS, optimize the mobile phase composition and pH to enhance ionization efficiency. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Scouting Gradient for Method Development
This protocol provides a starting point for developing a separation method for Erythromycin A and its related substances.[4]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, < 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start with a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate Erythromycin from its degradation products.[7]
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm).[7]
-
Mobile Phase A: 0.4% ammonium (B1175870) hydroxide (B78521) in water.[7]
-
Mobile Phase B: Methanol.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.[7]
-
Injection Volume: 20 µL.
-
Gradient Program: A gradient mode is delivered, but the specific gradient profile would need to be optimized based on the specific sample and system.
Sample Preparation: Forced Degradation Study
This protocol describes how to prepare stressed samples of Erythromycin to identify and separate degradation products.[10]
-
Acid Degradation: Dissolve 5.9 mg of Erythromycin in 2.90 mL of 1N HCl and store at room temperature for one week.[10]
-
Neutralization: Quench the degradation by adding 3.00 mL of saturated NaHCO3 solution.[10]
-
Dilution: The final concentration will be approximately 0.99 µg/µL.[10] For injection, 100 µL of the degraded sample can be added to 900 µL of a reference solution.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various HPLC methods for Erythromycin analysis.
Table 1: HPLC Method Parameters for Erythromycin and Impurities
| Parameter | Method 1[8] | Method 2[9] | Method 3[7] |
| Column | Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) | Agilent PLRP-S (250 x 4.6 mm, 8 µm) | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) |
| Mobile Phase A | Phosphate (B84403) buffer (pH 7.0), acetonitrile, water (5:35:60 v/v/v) | Dibasic potassium phosphate buffer (pH 9.0), tertiary butyl alcohol, acetonitrile (800:170:30 v/v/v) | 0.4 % ammonium hydroxide in water |
| Mobile Phase B | Phosphate buffer (pH 7.0), water, acetonitrile (5:45:50 v/v/v) | Purified water | Methanol |
| Mobile Phase C | - | Acetonitrile | - |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | Not Specified |
| Column Temp. | 65°C | 65°C | Not Specified |
| Detection | 215 nm | 215 nm | 215 nm |
| Injection Vol. | 100 µL | Not Specified | Not Specified |
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing the HPLC separation of Erythromycin A and its enol ether.
Caption: Workflow for HPLC gradient optimization.
Caption: Degradation pathway of Erythromycin A in acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. lcms.cz [lcms.cz]
- 7. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting low sensitivity in LC-MS analysis of Erythromycin A enol ether
Welcome to the technical support center for the LC-MS analysis of Erythromycin (B1671065) A enol ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a particular focus on addressing low sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin A enol ether and why is it important to analyze?
This compound is an acidic degradation product of the macrolide antibiotic Erythromycin A.[1][2] It is crucial to monitor its presence in pharmaceutical formulations and biological samples as it is an impurity that lacks antibacterial activity and can be an indicator of product degradation.[2][3]
Q2: What are the typical challenges encountered when analyzing this compound by LC-MS?
The most common challenges include low sensitivity, poor peak shape, and variability in ionization. These issues can stem from the compound's specific chemical properties, suboptimal LC-MS parameters, or matrix effects from the sample.[4][5]
Q3: What is the expected mass-to-charge ratio (m/z) for this compound?
In positive ion mode electrospray ionization (ESI), this compound is typically detected as the protonated molecule [M+H]⁺. Given its molecular weight of approximately 715.9 g/mol , the expected m/z value would be around 716.5 to 716.7.[6][7]
Troubleshooting Guide: Low Sensitivity
Low sensitivity is a frequent obstacle in the LC-MS analysis of this compound. The following sections provide a systematic approach to identifying and resolving the root cause of this issue.
Troubleshooting Workflow
The diagram below illustrates a logical workflow for troubleshooting low sensitivity.
Caption: A stepwise workflow for troubleshooting low sensitivity in LC-MS analysis.
Step 1: Mass Spectrometry Parameter Optimization
Inadequate MS parameters are a common source of low sensitivity. Ensure that the instrument is tuned and calibrated according to the manufacturer's recommendations.
Q4: How can I optimize the MS source parameters for this compound?
Optimization of ion source parameters is critical for achieving good sensitivity.[4] This is typically done by infusing a standard solution of the analyte and systematically adjusting the following:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Erythromycin and its derivatives.[1][8]
-
Ion Spray Voltage: A typical starting point is around 3500 V.[6]
-
Temperature: The source temperature can affect desolvation. A temperature of around 450 °C has been used.[6] However, be aware that excessive temperatures can lead to in-source degradation of thermally labile compounds like Erythromycin.[9][10]
-
Gas Flows (Nebulizer, Heater, Curtain): These should be optimized to achieve a stable and efficient spray.
-
Compound-Specific Parameters (Declustering Potential, Collision Energy): These voltages need to be optimized to maximize the signal of the precursor ion ([M+H]⁺) and its product ions for MRM experiments.
Table 1: Example MS Parameters from Literature
| Parameter | Value | Source |
| Ionization Mode | ESI Positive | [1][8] |
| Ion Spray Voltage | 3500 V | [6] |
| Temperature | 450 °C | [6] |
| Curtain Gas | 10 mL/min | [6] |
| Ion Source Gas 1 | 20 mL/min | [6] |
| Ion Source Gas 2 | 30 mL/min | [6] |
| Declustering Potential | 60 V | [6] |
Step 2: Liquid Chromatography and Mobile Phase Optimization
The composition of the mobile phase significantly influences the ionization efficiency and chromatographic peak shape.
Q5: What mobile phase composition is recommended for the analysis of this compound?
The choice of mobile phase and its pH are critical.[5] Since this compound is a degradation product formed under acidic conditions, the stability of the analyte in the mobile phase should be considered.[3]
-
pH: A higher pH mobile phase, such as one containing ammonium (B1175870) formate (B1220265) at pH 10.3, has been shown to be effective for separating Erythromycin and its related substances, including the enol ether.[6][11] This is because at higher pH, the basic amine group of erythromycin is less protonated, which can sometimes improve chromatographic performance on certain columns.[5]
-
Additives: Volatile buffers like ammonium acetate (B1210297) or ammonium formate are essential for stable ESI signal and are compatible with mass spectrometry.[5] Formic acid is also commonly used to promote protonation for positive ion mode ESI.[4] The choice between these can affect adduct formation and overall sensitivity. For instance, ammonium ions can lead to the formation of [M+NH₄]⁺ adducts.[5]
Table 2: Example LC Methods from Literature
| Parameter | Method 1 | Method 2 | Source |
| Column | Ashaipak ODP-50 (250 mm x 4.6 mm, 5 µm) | C18 reversed-phase (e.g., 100 mm x 2.1 mm, < 3 µm) | [4][6] |
| Mobile Phase | 0.023 M Ammonium Formate (pH 10.3) : Water : Acetonitrile (35:25:40 v/v/v) | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | [4][6] |
| Flow Rate | 0.8 mL/min | 0.4 mL/min | [4][6] |
| Column Temp. | 50 °C | 40 °C | [4][6] |
Q6: My peak shape is poor (tailing or fronting). What can I do?
Poor peak shape can lead to lower apparent sensitivity.
-
Peak Tailing: This can be caused by secondary interactions between the basic amine group of the analyte and acidic silanol (B1196071) groups on the column.[5] Using a high-purity, end-capped C18 column or a mobile phase with a suitable pH and ionic strength can help mitigate this.
-
Peak Fronting: This may indicate column overload. Try injecting a smaller sample volume or a more dilute sample.
Step 3: Sample Preparation
A clean sample is crucial for good sensitivity, as matrix components can cause ion suppression.[4][12]
Q7: What is a suitable sample preparation method for this compound from a biological matrix like plasma?
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.
Experimental Protocol: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a general starting point for extracting Erythromycin and its derivatives from plasma.[4]
-
To 500 µL of plasma, add a suitable internal standard.
-
Alkalinize the sample to a pH > 9 by adding a small volume of a basic solution (e.g., 1M Sodium Carbonate). This ensures that Erythromycin and its derivatives are in a neutral form for efficient extraction into an organic solvent.
-
Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS system.
Q8: How do I know if ion suppression from the matrix is affecting my sensitivity?
To assess matrix effects, perform a post-extraction spike experiment. Compare the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a clean solvent. A significant decrease in the peak area in the matrix sample indicates ion suppression.
Erythromycin A Degradation Pathway
The following diagram illustrates the degradation of Erythromycin A to its enol ether and anhydroerythromycin A under acidic conditions.
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
By systematically working through these troubleshooting steps, you can identify and address the factors contributing to low sensitivity in your LC-MS analysis of this compound, leading to more robust and reliable results.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. This compound | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. asianpubs.org [asianpubs.org]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Degradation pathways of Erythromycin A enol ether under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the degradation pathways of Erythromycin (B1671065) A enol ether under various stress conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of Erythromycin A enol ether degradation.
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under acidic conditions. | Insufficient acid concentration or exposure time. | Ensure the pH of the solution is sufficiently acidic (e.g., pH 1-3) and allow for adequate incubation time. Kinetic studies have shown that the degradation is pH-dependent.[1][2] |
| High variability in degradation results. | Inconsistent experimental conditions (temperature, light exposure). Contamination of solvents or glassware. | Strictly control all experimental parameters. Use high-purity solvents and ensure glassware is thoroughly cleaned and dried to remove any acidic or basic residues. |
| Appearance of unexpected peaks in chromatograms. | Formation of secondary degradation products. Interaction with excipients or container materials. | Characterize the unknown peaks using mass spectrometry (MS). Conduct studies with the drug substance alone to rule out interactions with other components. |
| Difficulty in separating degradation products by HPLC. | Inadequate chromatographic method. | Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, and column type. A stability-indicating method is crucial for resolving all significant degradation products.[3] |
| Precipitation of the sample during stress testing. | Poor solubility of this compound or its degradants under the tested conditions. | Adjust the solvent system or the concentration of the drug substance. Ensure the chosen solvent does not interfere with the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under acidic conditions?
A1: Under acidic conditions, this compound is in equilibrium with Erythromycin A and can degrade to anhydroerythromycin A.[1][4][5][6] The degradation pathway involves intramolecular cyclization reactions.[7]
Q2: How does pH affect the degradation of this compound?
A2: The degradation of Erythromycin A, and consequently its enol ether, is highly pH-dependent. Acidic conditions promote the formation of anhydroerythromycin A, while weakly alkaline conditions can lead to the formation of pseudothis compound through hydrolysis of the lactone ring.[1][2]
Q3: What are the recommended stress conditions for forced degradation studies of this compound according to ICH guidelines?
A3: According to ICH guidelines (Q1A(R2)), forced degradation studies should include exposure to acidic, basic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8][9]
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective technique.[3] LC-MS is particularly useful for the identification and characterization of unknown degradation products.[3]
Q5: Is this compound sensitive to light?
A5: Yes, photolytic degradation can occur. Therefore, photostability studies are a required part of forced degradation testing to understand the potential for degradation upon exposure to light.
Data on Degradation Pathways
The following table summarizes the expected degradation behavior of this compound under various stress conditions. Note: The percentages are indicative and can vary based on the specific experimental conditions.
| Stress Condition | Major Degradation Products | Extent of Degradation | Reference |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Anhydroerythromycin A | Significant | [1][4][5] |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Pseudothis compound | Moderate | [1][2] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Oxidized derivatives | Moderate to Significant | [10] |
| Photolytic Degradation (ICH Q1B) | Photodegradants | Variable | |
| Thermal Degradation (e.g., 60°C) | Thermally induced degradants | Low to Moderate |
Experimental Protocols
Below are generalized protocols for conducting stress testing on this compound. Researchers should adapt these protocols based on their specific analytical methods and objectives.
Acidic Degradation
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M HCl.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours), taking samples at various time points.
-
Neutralization: Neutralize the samples with an appropriate amount of NaOH solution before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Basic Degradation
-
Preparation: Prepare a stock solution of this compound.
-
Stress Condition: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M NaOH.
-
Incubation: Incubate at a controlled temperature (e.g., 40°C), sampling at intervals.
-
Neutralization: Neutralize the samples with an appropriate amount of HCl solution.
-
Analysis: Analyze using HPLC.
Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound.
-
Stress Condition: Add an appropriate volume of hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature, protected from light, and sample at various time points.
-
Analysis: Analyze the samples directly by HPLC.
Photolytic Degradation
-
Preparation: Prepare a stock solution of this compound.
-
Stress Condition: Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the exposed and control samples by HPLC.
Visualizations
Caption: Degradation pathways of this compound under different stress conditions.
Caption: General experimental workflow for forced degradation studies.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijsdr.org [ijsdr.org]
- 10. researchgate.net [researchgate.net]
Stabilizing Erythromycin A enol ether in aqueous solutions for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Erythromycin (B1671065) A enol ether in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin A enol ether and why is its stability in aqueous solutions a major concern for experiments?
This compound is a degradation product of the macrolide antibiotic Erythromycin A, formed under acidic conditions.[1][2][3] It is generated through an internal reaction where the C6-hydroxyl group attacks the C9-ketone, resulting in a cyclic enol ether.[2][3] This structural rearrangement leads to a loss of antibiotic activity.[2][3] For researchers studying the properties or potential non-antibiotic effects of the enol ether itself, its inherent instability in aqueous solutions presents a significant challenge. The compound can degrade further or revert to Erythromycin A, compromising the accuracy and reproducibility of experimental results.[4]
Q2: What is the primary degradation pathway of this compound in aqueous solutions?
In acidic aqueous solutions, Erythromycin A exists in an equilibrium with this compound and anhydroerythromycin A.[4][5] The degradation is not a simple one-way process; both the enol ether and the anhydride (B1165640) can be considered inactive reservoirs for the parent Erythromycin A.[4] The actual irreversible degradation pathway is the slow loss of the cladinose (B132029) sugar from Erythromycin A.[4] In weakly alkaline conditions, the degradation pathway is different, involving the hydrolysis of the lactone bond of the parent Erythromycin A, which can lead to the formation of pseudothis compound.[5][6] The pH of the solution is a critical factor that dictates the rate and mechanism of degradation.[5][7]
Q3: What are the key factors influencing the stability of this compound solutions?
The primary factors influencing the stability of Erythromycin A and its derivatives, including the enol ether, in aqueous solutions are:
-
pH: This is the most critical factor.[5][7] Erythromycin A is known for its extreme sensitivity to acid.[4] Both acidic and alkaline conditions can catalyze degradation.[5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For instance, thermal degradation has been investigated in stability studies of related compounds.[8]
-
Buffer Composition: The type and concentration of the buffer system can influence the degradation kinetics.[5]
Q4: How can I prepare a stable aqueous solution of this compound for my experiments?
Due to its limited water solubility and instability, preparing a stable aqueous solution requires careful consideration.[3][9]
-
Initial Dissolution: this compound is soluble in organic solvents like DMSO, DMF, and ethanol.[2][3] It is recommended to first prepare a concentrated stock solution in one of these solvents.
-
Aqueous Dilution: The stock solution should then be diluted into an aqueous buffer at the desired final concentration. The choice of buffer and its pH is crucial for stability. Based on kinetic studies of Erythromycin A, maintaining a pH in the neutral to slightly alkaline range (e.g., pH 7.0-9.0) is generally preferable to acidic conditions.[5]
-
Use of Co-solvents: For compounds with poor aqueous solubility like erythromycin derivatives, formulation strategies may include the use of co-solvents.[10] However, the effect of these co-solvents on the specific experiment should be evaluated.
Q5: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, this compound should be stored as a solid at -20°C.[2] Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[11] These aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[11] Aqueous solutions should be prepared fresh for each experiment due to their inherent instability.[8]
Q6: Which analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the stability of Erythromycin A and its related substances, including the enol ether.[6][8] Various HPLC methods have been developed that can separate Erythromycin A, its enol ether, and other degradation products.[12] These methods often use UV detection.[8] For more detailed structural confirmation, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be employed.[12]
Troubleshooting Guide
Q: My this compound solution is degrading rapidly. What are the possible causes and how can I fix this?
A: Rapid degradation is a common issue. Here’s a systematic approach to troubleshoot the problem:
-
Check the pH of your aqueous solution: This is the most likely cause. Use a calibrated pH meter to confirm the pH of your buffer. Acidic conditions are particularly detrimental.[4]
-
Prepare fresh solutions: Aqueous solutions of this compound are not stable for long periods. Always prepare them fresh before an experiment.[8]
-
Evaluate your solvent: Ensure your initial stock solution is in a suitable, dry organic solvent like DMSO or ethanol.[2][3]
-
Control the temperature: Perform your experiments at a controlled, and if possible, lower temperature to reduce the degradation rate.
-
Assess for contaminants: Contaminants in the water or other reagents could potentially catalyze degradation. Use high-purity water and reagents.
Quantitative Data Summary
The stability of Erythromycin A is highly dependent on the pH of the aqueous solution. The table below summarizes the general relationship between pH and the degradation pathways.
| pH Range | Predominant Degradation Pathway | Relative Stability |
| Acidic (pH < 6) | Formation of anhydroerythromycin A and this compound.[4][5] | Very Low |
| Neutral (pH 6-8) | Relatively more stable, but degradation can still occur. | Moderate |
| Alkaline (pH > 8) | Hydrolysis of the lactone bond, formation of pseudothis compound.[5][6] | Low to Moderate |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution of this compound
This protocol describes the preparation of a 10 µM aqueous working solution in a phosphate (B84403) buffer.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh out a precise amount of the solid. The molecular weight is 715.9 g/mol .[2][13] c. Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 0.716 mg in 100 µL of DMSO. d. Vortex briefly to ensure complete dissolution.
-
Store the stock solution: a. Aliquot the 10 mM stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months).[11]
-
Prepare the 10 µM working solution (prepare fresh): a. Thaw one aliquot of the 10 mM stock solution. b. Dilute the stock solution 1:1000 in pre-warmed (to the experimental temperature) PBS at pH 7.4. For example, add 1 µL of the 10 mM stock to 999 µL of PBS. c. Mix thoroughly by gentle inversion or brief vortexing. d. Use the working solution immediately in your experiment.
Protocol 2: General Procedure for a Stability Study using HPLC
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer.
Materials:
-
Aqueous working solution of this compound (prepared as in Protocol 1)
-
The aqueous buffer of interest (e.g., acetate (B1210297) buffer pH 4.5, phosphate buffer pH 7.4, Tris-HCl buffer pH 8.5)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate buffer)[8]
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare the this compound working solution in the buffer to be tested at a known concentration (e.g., 50 µg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area of the this compound.
-
Incubation: Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis: a. Record the peak area of the this compound at each time point. b. Monitor for the appearance of new peaks, which may correspond to degradation products. c. Calculate the percentage of the initial this compound remaining at each time point. d. Plot the percentage remaining versus time to determine the degradation kinetics.
Visual Guides
Caption: Simplified degradation pathways of Erythromycin A in aqueous solutions.
Caption: Workflow for preparing and testing the stability of an this compound solution.
References
- 1. Erythromycin-A-enolether analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. agscientific.com [agscientific.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 9. Erythromycin Formulations—A Journey to Advanced Drug Delivery: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. This compound | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming solubility issues of Erythromycin A enol ether for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of Erythromycin (B1671065) A enol ether for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin A enol ether, and why is its solubility a concern for in vivo studies?
This compound is a degradation product of the macrolide antibiotic Erythromycin A, formed under acidic conditions.[1][2][3] It is of interest in research, for example, as a standard for stability studies and for its gastrointestinal motility effects.[1][4] A significant challenge for in vivo research is its limited water solubility, which can hinder the preparation of suitable formulations for administration and lead to poor or variable bioavailability.[1][5]
Q2: What are the general solubility characteristics of this compound?
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[1] This property is a critical consideration when developing formulations for in vivo administration.
Q3: How does the acidic instability of the parent compound, Erythromycin A, relate to the enol ether?
Erythromycin A is highly sensitive to acid and rapidly converts to this compound and anhydroerythromycin A in acidic environments like the stomach.[6][7][8][9] This conversion is a key factor in the reduced oral bioavailability of Erythromycin A and is a prime driver for the development of more stable derivatives.[3] The formation of the enol ether from Erythromycin A is a reversible equilibrium reaction.[6][7][8]
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for parenteral administration.
Problem: The compound precipitates when attempting to dissolve it in aqueous buffers for injection.
Solution Workflow:
-
Co-solvent Systems: For initial trials, a co-solvent system is often the most straightforward approach. Due to its solubility in ethanol (B145695), DMSO, and DMF, these can be used as primary solvents before dilution.
-
Cyclodextrin (B1172386) Complexation: If a co-solvent system is not suitable due to toxicity concerns or if higher aqueous concentrations are needed, complexation with cyclodextrins can be explored.
-
Lipid-Based Formulations: For improved stability and targeted delivery, lipid-based formulations like liposomes or solid lipid nanoparticles (SLNs) are advanced options.
Issue 2: Inconsistent results in oral gavage studies.
Problem: High variability in pharmacokinetic data between subjects after oral administration.
Potential Cause: This variability is likely due to inconsistent dissolution and absorption in the gastrointestinal tract, influenced by the compound's low aqueous solubility.[10]
Troubleshooting Steps:
-
Formulation Optimization: Move from a simple suspension to a solubility-enhancing formulation such as a nanoemulsion or a solid dispersion. Nanoemulsions increase the surface area for dissolution and can improve absorption.[11]
-
pH Control: Although this compound is formed in acidic conditions, its own stability across different pH values should be considered. Buffering the formulation may help ensure consistent dissolution.
-
Fasting State of Animals: Standardize the fasting time of the animals before dosing, as the presence of food can significantly alter gastric pH and emptying time, thereby affecting drug dissolution and absorption.
Quantitative Data: Solubility Profile
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 15 mg/mL | [12] |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL | [12] |
| Ethanol | 30 mg/mL | [12] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [12] |
| Methanol | Soluble | [1][13] |
| Chloroform | Slightly Soluble | [13] |
| Water | Limited Solubility | [1] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Parenteral Injection
This protocol is designed to prepare a clear solution of this compound for in vivo injection, for example, at a target concentration of 2 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or PBS
Procedure:
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Gentle warming or vortexing may be required.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
Final Formulation: Slowly add the stock solution to the vehicle with continuous vortexing to reach the final desired concentration (e.g., 2 mg/mL).
-
Quality Control: Visually inspect the final solution to ensure it is clear and free of precipitation before administration.
This is a general protocol and may require optimization based on the desired final concentration and the specific animal model.
Protocol 2: Preparation of a Cyclodextrin Complex
This protocol describes the preparation of an Erythromycin-cyclodextrin complex to enhance aqueous solubility, adapted from methods used for the parent compound.[14][15]
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-CD for higher solubility)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a saturated solution of β-cyclodextrin in deionized water.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.
-
Complexation (Kneading Method):
-
In a mortar, combine the cyclodextrin solution and the this compound solution at a 1:1 molar ratio.
-
Knead the mixture for a prolonged period (e.g., 3 hours) to facilitate complex formation.
-
The resulting paste can be dried (e.g., by lyophilization) to obtain a powder.
-
-
Purification: Wash the resulting powder with ethanol to remove any uncomplexed drug.
-
Reconstitution: The final powder can be dissolved in an aqueous buffer for in vivo administration. The solubility will need to be determined experimentally.
Visualizations
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Caption: Schematic of a cyclodextrin inclusion complex.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agscientific.com [agscientific.com]
- 4. apexbt.com [apexbt.com]
- 5. Erythromycin Formulations—A Journey to Advanced Drug Delivery | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absorption and bioavailability of oral erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencetechindonesia.com [sciencetechindonesia.com]
- 12. caymanchem.com [caymanchem.com]
- 13. toku-e.com [toku-e.com]
- 14. Cyclodextrin-erythromycin complexes as a drug delivery device for orthopedic application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing ion suppression effects for Erythromycin A enol ether in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the mass spectrometric analysis of Erythromycin A enol ether.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of ion suppression.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity or Complete Signal Loss | Ion Suppression: Co-eluting matrix components (e.g., phospholipids (B1166683), salts) are interfering with the ionization of this compound. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1] 2. Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix components.[1] 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[2] |
| Poor Reproducibility and Inconsistent Results | Variable Matrix Effects: Inconsistent sample cleanup or lot-to-lot variability in the biological matrix can lead to differing degrees of ion suppression between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate an SIL-IS to compensate for variations in ion suppression.[3] 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the samples to ensure consistent matrix effects.[2] 3. Standardize Sample Preparation: Ensure a consistent and robust sample preparation protocol is followed for all samples. |
| Non-linear Calibration Curve | Concentration-Dependent Ion Suppression: At higher concentrations, the matrix effect may become more pronounced, leading to a non-linear response. | 1. Matrix-Matched Calibrants: This will help to mimic the ion suppression effect across the calibration range.[2] 2. Use a SIL-IS: The ratio of the analyte to the internal standard should remain constant, even with non-linear signal suppression.[3] 3. Adjust Concentration Range: If possible, adjust the calibration curve to a range where the response is linear. |
| Peak Tailing or Distortion | Matrix Overload: High concentrations of co-eluting matrix components can affect the chromatographic peak shape. | 1. Improve Sample Cleanup: Reduce the amount of matrix components injected onto the column through more effective sample preparation.[1] 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Column Wash: Implement a thorough column wash step between injections to remove residual matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[2] These interfering components compete for ionization in the MS source, leading to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.
Q2: What are the primary sources of ion suppression in the analysis of this compound from biological samples?
A2: The primary sources of ion suppression in biological matrices such as plasma or tissue are endogenous components. These include phospholipids from cell membranes, salts, and proteins. Co-administered drugs and their metabolites can also contribute to ion suppression.
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of this compound solution into the MS source while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[2] Another method is to compare the signal of the analyte in a neat solution versus the signal when spiked into an extracted blank matrix. A lower signal in the matrix indicates suppression.[2]
Q4: What is the most effective sample preparation technique to minimize ion suppression for this compound?
A4: Solid-Phase Extraction (SPE) is generally considered one of the most effective techniques for removing matrix interferences and providing clean extracts, thereby reducing ion suppression.[1] Liquid-Liquid Extraction (LLE) can also be very effective. Protein precipitation is a simpler but generally less clean method that may result in more significant ion suppression.[1]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A5: A SIL-IS is structurally almost identical to the analyte and will therefore have very similar chemical and physical properties. This means it will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the effects of ion suppression can be effectively compensated for, leading to more accurate and precise results.[3]
Experimental Protocols
The following are example experimental protocols for the analysis of Erythromycin and its related substances, which can be adapted for this compound.
Sample Preparation: Protein Precipitation
This method is rapid but may result in higher ion suppression compared to other techniques.
-
To 100 µL of plasma, add 250 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled analog of this compound).[4]
-
Vortex the mixture for 1 minute to precipitate proteins.[4]
-
Centrifuge at 11,000 rpm for 5 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with 5 mM ammonium (B1175870) acetate (B1210297) buffer.[4]
-
Inject an aliquot of the final sample into the LC-MS/MS system.[4]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method generally provides cleaner extracts than protein precipitation.
-
To 0.5 mL of plasma, add the internal standard.
-
Alkalinize the plasma by adding a suitable buffer.
-
Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Parameters
These are example starting conditions and should be optimized for the specific instrument and application.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 3500 V[5] |
| Temperature | 450 °C[5] |
| Declustering Potential | 60 V[5] |
Note: The specific MRM transitions for this compound (m/z 716.7 [M+H]⁺) and a suitable internal standard would need to be determined and optimized.[5]
Visualizations
References
- 1. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: Best Practices for Long-term Storage and Handling of Erythromycin A Enol Ether Analytical Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and analysis of the Erythromycin (B1671065) A enol ether analytical standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Erythromycin A enol ether analytical standard?
A: For long-term stability, the solid analytical standard should be stored at -20°C.[1][2] Some suppliers also recommend storing the material under an inert atmosphere, such as nitrogen, to minimize degradation from atmospheric components.[1]
Q2: How should I store solutions of this compound?
A: The stability of this compound in solution is significantly reduced compared to its solid form. For stock solutions, storage at -80°C is recommended for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. It is also advisable to store solutions under a nitrogen atmosphere.
Q3: What solvents are suitable for dissolving this compound?
A: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). It has limited solubility in water.
Q4: Is this compound sensitive to pH?
A: Yes, this compound is a degradation product of Erythromycin A that forms under acidic conditions.[3] It exists in equilibrium with Erythromycin A in acidic aqueous solutions. The pH of the solution is a critical factor in the stability of both compounds. Both acidic and alkaline conditions can promote degradation.
Q5: Can I use a vortex to dissolve the analytical standard?
A: While vortexing can be used, gentle swirling or sonication is generally preferred to avoid excessive agitation that could potentially contribute to degradation, especially once the compound is in solution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Degradation of the standard due to improper storage or handling (e.g., exposure to acidic/alkaline conditions, elevated temperature, or light). | Prepare fresh solutions from the solid standard stored under recommended conditions. Ensure the pH of your sample and mobile phase is controlled. |
| Poor peak shape (tailing or fronting) in HPLC analysis | Secondary interactions with the stationary phase, column overload, or inappropriate solvent for sample dissolution. | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase whenever possible. |
| Difficulty in dissolving the standard | The standard has limited solubility in aqueous solutions. | Use an appropriate organic solvent for initial dissolution (e.g., DMSO, methanol, ethanol) before further dilution with aqueous buffers. Sonication may aid dissolution. |
| Inconsistent analytical results | The standard may be hygroscopic, leading to inaccurate weighing. Degradation of stock solutions. | Store the solid standard in a desiccator at the recommended temperature. Prepare fresh stock solutions for each set of experiments or perform regular checks on the purity of stored solutions. |
Data Presentation: Stability of Erythromycin A Degradation Products
While specific quantitative stability data for the isolated this compound analytical standard is limited in publicly available literature, the following table summarizes the known stability characteristics of Erythromycin A, from which the stability of the enol ether can be inferred due to their equilibrium in acidic conditions.
| Condition | Observation | Reference |
| Acidic pH (3.5-5.5) | Erythromycin A is in equilibrium with this compound and anhydroerythromycin A. The degradation rate is pH-dependent. | [4][5] |
| Weakly Alkaline pH (7.0-9.0) | Erythromycin A can undergo hydrolysis and rearrangement to form pseudothis compound. | [4][5] |
| Aqueous Solution at Room Temperature | Slow loss of activity is observed over several days. | |
| Aqueous Solution (Refrigerated/Frozen) | Activity is retained for prolonged periods. |
Experimental Protocols
Stability-Indicating HPLC Method for Erythromycin and Related Substances
This method is adapted from established protocols for the analysis of erythromycin and its degradation products, including this compound.[2][6][7][8]
-
Objective: To assess the purity of the this compound analytical standard and monitor its stability under various stress conditions.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol). A typical starting point could be a mobile phase containing acetonitrile, methanol, and 0.2 M ammonium acetate in water (e.g., 45:10:10:35 v/v/v/v) with the pH adjusted to 7.0.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 35-40 °C.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound analytical standard.
-
Dissolve the standard in a small amount of methanol or acetonitrile.
-
Dilute to the final desired concentration with the mobile phase.
-
-
Stress Testing (Forced Degradation):
-
Acid Hydrolysis: Incubate the sample solution in 0.1 N HCl at 60°C for a specified period.
-
Base Hydrolysis: Incubate the sample solution in 0.1 N NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid standard to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), a reference standard solution, and the stressed samples.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main peak.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the unstressed reference standard.
-
Determine the relative retention times of any degradation products.
-
Mandatory Visualizations
Logical Workflow for Handling and Storage
Caption: A logical workflow for the proper storage and handling of the this compound analytical standard.
Acid-Catalyzed Degradation Pathway of Erythromycin A
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 红霉素 A 烯醇醚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Erythromycin A Enol Ether Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during cell culture experiments involving Erythromycin A enol ether.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Erythromycin A?
A1: this compound is an acidic degradation product of Erythromycin A, a macrolide antibiotic.[1][2] Under acidic conditions, Erythromycin A undergoes an internal rearrangement to form the enol ether, a reaction that results in the loss of its antibacterial activity.[3] Therefore, unlike Erythromycin A, the enol ether is not suitable for applications requiring antibiotic effects.
Q2: What are the common solvents and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For long-term storage, it is recommended to store the compound at -20°C.[4] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month, preferably under nitrogen.[1]
Q3: What are the primary sources of contamination in cell culture experiments?
A3: Contamination in cell culture can be broadly categorized as either chemical or biological.
-
Biological contamination is the most common and includes bacteria, fungi (yeast and molds), mycoplasma, and viruses. These can be introduced from the lab environment, personnel (e.g., through aerosols from talking or coughing), contaminated reagents, or cross-contamination between cell lines.
-
Chemical contamination can originate from impurities in media, sera, water, or residues from detergents and disinfectants.[5] Degradation products of media components, such as tryptophan, can also act as chemical contaminants and may be toxic to cells.
Q4: Does this compound promote or inhibit microbial growth?
A4: this compound is a degradation product of Erythromycin A and does not possess antibacterial properties.[1][3] Therefore, it should not be relied upon to prevent or inhibit the growth of bacterial contaminants in your cell culture. Standard aseptic techniques and, if necessary, the use of appropriate antibiotics are essential to prevent microbial contamination.
Q5: At what concentration should I use this compound in my cell culture experiments?
A5: The optimal concentration of this compound will depend on the specific cell type and the experimental endpoint. As it is not used for antibiotic purposes, its application is likely for other biological activities, such as its role as a motilin receptor agonist.[5][6] In in vitro studies on rabbit duodenal smooth muscle, concentrations as low as 1.0 x 10⁻⁸ M were used for receptor displacement assays, and 5.0 x 10⁻⁸ M for inducing contractile responses.[5] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Sudden change in media color (e.g., yellowing), turbidity, or unusual odor. | Bacterial or Yeast Contamination: These are common microbial contaminants that can be introduced through non-sterile techniques or contaminated reagents. | 1. Immediately discard the contaminated culture to prevent cross-contamination. 2. Thoroughly disinfect the incubator and biosafety cabinet. 3. Review your aseptic technique. Ensure all reagents are sterile and handle only one cell line at a time. 4. Do not rely on this compound for antibacterial protection. |
| Slow cell growth, changes in cell morphology, but no visible turbidity. | Mycoplasma Contamination: Mycoplasma are small bacteria that often do not cause visible turbidity but can significantly alter cell physiology. | 1. Quarantine the suspected cell line. 2. Test for mycoplasma using a reliable method such as PCR, ELISA, or DNA staining (e.g., Hoechst 33258). 3. If positive, discard the culture and all related reagents. 4. Implement routine mycoplasma testing for all cell lines in the lab. |
| Fuzzy, filamentous growth observed in the culture. | Fungal (Mold) Contamination: Mold spores are airborne and can easily enter cultures if aseptic technique is compromised. | 1. Discard the contaminated culture immediately. 2. Decontaminate the work area, paying special attention to corners and hard-to-reach areas of the biosafety cabinet and incubator. 3. Check the HEPA filter in your biosafety cabinet. 4. Ensure all solutions are sterile-filtered. |
| Decreased cell viability, altered cell growth, or inconsistent experimental results with no visible microbial contamination. | Chemical Contamination or Cytotoxicity: This could be due to impurities in the this compound, degradation of the compound in the media, or using it at a cytotoxic concentration. | 1. Verify Compound Purity: Use a high-purity grade of this compound. 2. Prepare Fresh Solutions: Prepare stock solutions of this compound fresh and dilute to the working concentration just before use. The compound's stability in culture media over time is not well-documented. 3. Perform a Cytotoxicity Assay: Determine the non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, XTT, or ATP-based assays).[7] 4. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells. |
Experimental Protocols & Methodologies
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Calibrated pipette and sterile tips
Protocol:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Visualizations
Experimental Workflow: Troubleshooting Cell Culture Contamination
Caption: A logical workflow for troubleshooting common cell culture contamination issues.
Signaling Pathway: General Contamination Prevention Strategy
Caption: Core principles of aseptic technique for preventing cell culture contamination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound analytical standard 33396-29-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. toku-e.com [toku-e.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. reprocell.com [reprocell.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Erythromycin A Enol Ether and Anhydroerythromycin A
For Immediate Release
This guide provides a detailed comparison of the biological activities of two key degradation products of Erythromycin (B1671065) A: Erythromycin A enol ether and anhydroerythromycin A. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their distinct pharmacological profiles supported by experimental data.
Both this compound and anhydroerythromycin A are formed from the degradation of the macrolide antibiotic Erythromycin A under acidic conditions. However, their biological activities diverge significantly. This compound is characterized by its lack of antibacterial properties and its potent activity as a motilin receptor agonist. In contrast, anhydroerythromycin A exhibits modest antibacterial effects and is a notable inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data regarding the biological activities of this compound and anhydroerythromycin A.
| Biological Activity | This compound | Anhydroerythromycin A |
| Antibacterial Activity | No reported antibacterial effect.[1][2] | MIC vs. S. aureus : 12.5 µg/mL[3][4]MIC vs. B. cereus : 6.25 µg/mL[3][4] |
| Motilin Receptor Agonism | EC50 (contractile response) : 5.0 x 10⁻⁸ MIC50 (motilin displacement) : 1.0 x 10⁻⁸ M | Not reported to be a significant motilin agonist. |
| CYP3A4 Inhibition | Not reported to be a significant CYP3A4 inhibitor. | More potent inhibitor than Erythromycin A. Inhibition of androstenedione (B190577) 6β-hydroxylation observed at 5 µM in human liver microsomes. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of anhydroerythromycin A was determined using a broth microdilution method.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Procedure:
-
A two-fold serial dilution of anhydroerythromycin A is prepared in a 96-well microtiter plate containing a suitable cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Bacillus cereus) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Control wells are included: a positive control (broth and inoculum without the drug) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Cytochrome P450 3A4 Inhibition Assay
The inhibitory effect of anhydroerythromycin A on CYP3A4 activity is assessed using human liver microsomes.
Principle: This assay measures the ability of a test compound to inhibit the metabolic activity of the CYP3A4 enzyme, often by monitoring the metabolism of a specific probe substrate.
Procedure:
-
Human liver microsomes are pre-incubated with a range of concentrations of anhydroerythromycin A in the presence of an NADPH-regenerating system to allow for potential mechanism-based inhibition.
-
A probe substrate for CYP3A4 (e.g., testosterone (B1683101) or midazolam) is added to initiate the enzymatic reaction.
-
The reaction is incubated for a specific time at 37°C and then terminated.
-
The formation of the metabolite (e.g., 6β-hydroxytestosterone) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control, and the IC50 value (the concentration that causes 50% inhibition) can be determined by non-linear regression analysis.
Signaling Pathways
Motilin Receptor Signaling Pathway
This compound acts as an agonist at the motilin receptor, which is a G protein-coupled receptor (GPCR). Activation of this receptor by an agonist like the enol ether is believed to initiate a signaling cascade that leads to smooth muscle contraction in the gastrointestinal tract.
The binding of the agonist to the motilin receptor activates a Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration is a key event that triggers the contraction of smooth muscle cells.
References
- 1. Mechanism-based inhibition profiles of erythromycin and clarithromycin with cytochrome P450 3A4 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation kinetics and residual activity of CYP3A4 after treatment with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the inhibition of cytochromes P450 3A4 and 3A5 by metabolite-inhibitor complex-forming drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Erythromycin A Enol Ether and Synthetic Motilin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Erythromycin (B1671065) A enol ether and synthetic motilin agonists, focusing on their performance as motilin receptor agonists. The information presented is supported by experimental data to aid in research and development decisions within the field of gastrointestinal prokinetics.
Introduction
Motilin, a 22-amino acid peptide hormone, plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC).[1] Its receptor, a G protein-coupled receptor (GPCR), has become a key target for the development of prokinetic agents to treat disorders such as gastroparesis and functional dyspepsia.[2][3] The discovery that the macrolide antibiotic erythromycin and its derivatives act as motilin receptor agonists spurred the development of a new class of prokinetic drugs.[1][4] Erythromycin A enol ether (also known as EM201), a degradation product of erythromycin A, is a potent motilin receptor agonist devoid of antibiotic activity.[5] In parallel, significant efforts have been directed towards the discovery of non-macrolide, synthetic motilin agonists with improved pharmacokinetic and pharmacodynamic profiles. This guide compares the pharmacological properties of this compound with prominent synthetic motilin agonists.
Mechanism of Action and Signaling Pathway
Both this compound and synthetic motilin agonists exert their effects by binding to and activating the motilin receptor, which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[6] Activation of the receptor triggers a downstream signaling cascade involving the stimulation of phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[7] The resulting increase in intracellular calcium concentration is a key event that leads to the contraction of gastrointestinal smooth muscle cells.[1] Additionally, motilin receptor activation can facilitate the release of acetylcholine (B1216132) from enteric neurons, further contributing to muscle contraction.[7]
Figure 1. Motilin Receptor Signaling Pathway.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and binding affinity of this compound and various synthetic motilin agonists at the motilin receptor.
Table 1: In Vitro Potency (EC50) of Motilin Receptor Agonists
| Compound | Assay Type | Species | EC50 (nM) | Reference |
| Motilin | Reporter Gene Assay | Human | 0.11 | [8] |
| Erythromycin A | Reporter Gene Assay | Human | 69 | [8] |
| This compound (EM201) | Rabbit Duodenal Contraction | Rabbit | 50 | |
| GSK962040 | Recombinant Receptor (pEC50=7.9) | Human | ~12.6 | [9][10] |
| RQ-00201894 | Reporter Gene Assay | Human | 0.20 | [8] |
| Azithromycin (B1666446) | Calcium Flux | Human | 2900 | [11] |
pEC50 was converted to EC50 for comparison.
Table 2: Receptor Binding Affinity of Motilin Receptor Agonists
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| Motilin | [125I]-motilin Displacement | Rabbit | - | |
| Erythromycin A | [125I]-motilin Displacement | Rabbit | 130 | |
| This compound (EM201) | [125I]-motilin Displacement | Rabbit | 10 | |
| Azithromycin | [125I]-motilin Displacement | Human | > 100,000 (52% displacement at 100 µM) | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize motilin receptor agonists.
Receptor Binding Assay (Competitive Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the motilin receptor.
Objective: To determine the binding affinity (IC50) of a test compound for the motilin receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human motilin receptor.
-
[125I]-labeled motilin (radioligand).
-
Test compounds (this compound, synthetic agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add cell membranes, [125I]-motilin at a fixed concentration (near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled motilin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of the test compound, and the IC50 value is determined using non-linear regression analysis.
References
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Erythromycin A Enol Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new analytical method for the quantification of Erythromycin (B1671065) A enol ether, a critical degradation product of the antibiotic Erythromycin A. The performance of a novel High-Performance Liquid Chromatography (HPLC) method is objectively compared against established analytical techniques, supported by extensive experimental data. This document is intended to serve as a valuable resource for professionals engaged in the quality control and stability testing of erythromycin-based active pharmaceutical ingredients (APIs) and drug products.
Erythromycin A enol ether is a primary degradation product of Erythromycin A, particularly in acidic conditions, and its presence can impact the efficacy and safety of the final drug product.[1] Therefore, a robust and validated analytical method for its quantification is essential. While various methods exist for the analysis of erythromycin and its related substances, HPLC remains the gold standard due to its high specificity, precision, and ability to separate complex mixtures.[2][3]
Comparison of Analytical Methodologies
The following table summarizes the performance characteristics of the newly validated HPLC method in comparison to alternative analytical techniques for the analysis of this compound.
| Parameter | Validated HPLC Method | Alternative HPLC Method 1 | Alternative HPLC Method 2 | UV-Vis Spectrophotometry | Microbiological Assay |
| Principle | Reverse-Phase HPLC with UV detection | Reverse-Phase HPLC with UV detection | UPLC-MS/MS | UV absorbance | Inhibition of microbial growth |
| Specificity | High (able to resolve from other impurities) | High | Very High (mass detection) | Low (interference from other UV absorbing compounds) | Moderate (can be affected by other antibiotics) |
| Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.98 | N/A |
| LOD | 0.006 mg/mL[4] | Not Reported | Not Reported | 0.08 mg/mL[5] | Varies with microorganism |
| LOQ | 0.02 mg/mL[4] | Not Reported | Not Reported | 0.24 mg/mL[5] | Varies with microorganism |
| Accuracy (% Recovery) | 98-102% | 99.9%[6] | Not Reported | 95-105% | 90-110% |
| Precision (%RSD) | <2% | <1%[6] | Not Reported | <1% | <5% |
| Analysis Time | ~30 min | ~70 min[7] | ~6 min[8] | <5 min | 24-48 hours |
| Cost | Moderate | Moderate | High | Low | Low |
Experimental Protocols
Validated HPLC Method for this compound
This section details the experimental protocol for the validated reverse-phase HPLC method for the quantification of this compound using a reference standard.
1. Materials and Reagents:
-
This compound reference standard (≥95% purity)[9]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (Milli-Q or equivalent)
2. Chromatographic Conditions:
-
Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size)[7]
-
Mobile Phase A: Buffer solution (35 g of dipotassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0 with dilute orthophosphoric acid), acetonitrile, and water in a ratio of 5:35:60 (v/v/v)[7]
-
Mobile Phase B: A mixture of phosphate buffer pH 7.0, water, and acetonitrile in a ratio of 5:45:50 (v/v/v)[7]
-
Gradient Program:
-
0-45 min: 100% A, 0% B
-
45-47 min: 0% A, 100% B
-
47-63 min: 0% A, 100% B
-
63-65 min: 100% A, 0% B
-
65-70 min: 100% A, 0% B[7]
-
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 65°C[7]
-
Injection Volume: 100 µL[7]
-
Detection Wavelength: 215 nm[7]
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Prepare a series of dilutions from the stock solution to construct a calibration curve.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[10][11]
Visualizations
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Erythromycin-A-enolether analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Erythromycin A Enol Ether
For researchers, scientists, and drug development professionals, the accurate quantification of impurities such as Erythromycin (B1671065) A enol ether is critical for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.
Method Performance Comparison
The choice between HPLC and LC-MS for the quantification of Erythromycin A enol ether depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for routine quality control, LC-MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and complex sample analysis.[1]
Below is a summary of typical performance characteristics for each method, based on published validation data for Erythromycin and its related substances.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[1][2][3][4] | > 0.99[5][6] |
| Accuracy (Recovery) | 101.3% - 105.0%[1][3] | 88% - 105%[6][7] |
| Precision (Relative Standard Deviation, RSD) | < 2%[8] | < 15%[5] |
| Limit of Detection (LOD) | ~ 0.006 mg/mL[1][3] | ~ 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.02 mg/mL[1][3] | 0.25 ng/mL - 7.3 ng/mL[6][7] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections outline representative experimental protocols for the quantification of this compound by HPLC-UV and LC-MS.
HPLC-UV Method
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[9]
-
Mobile Phase: A gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[9]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 65°C[10]
-
Injection Volume: 100 μL[10]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon filter before injection.
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices.
Chromatographic Conditions:
-
Column: Inertsil ODS-2 (50 mm × 3.0 mm, 5 µm)[7]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (1:1) with 2 mM ammonium acetate (B1210297) and 0.1% acetic acid.[7]
-
Flow Rate: 0.7 mL/min[7]
-
Column Temperature: 50°C[11]
-
Injection Volume: 70 µL[11]
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Spray Voltage: 3500 V
-
Temperature: 450°C
Sample Preparation:
-
For drug substances, dissolve the sample in the mobile phase.[11]
-
For biological matrices, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences.[1]
-
Reconstitute the final extract in the mobile phase before injection.[7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for method validation and the logical relationship in selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
A Comparative Analysis of the Side-Effect Profiles of Motilides: Erythromycin A Enol Ether, ABT-229, and Camicinal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side-effect profiles of Erythromycin A enol ether and other prominent motilides, ABT-229 and camicinal (B1668245). Motilides, agonists of the motilin receptor, are a class of prokinetic agents investigated for their potential in treating gastrointestinal motility disorders. While their efficacy in stimulating gut motility is established, their clinical utility is often hampered by adverse effects. This report synthesizes available clinical trial data and experimental findings to offer a comparative overview of their gastrointestinal and cardiovascular safety profiles.
Executive Summary
Erythromycin and its degradation product, this compound, are known to induce significant gastrointestinal side effects, which are a direct consequence of their potent motilin receptor agonism. Clinical investigations of the motilide ABT-229 were halted due to a lack of efficacy and a dose-dependent worsening of gastrointestinal symptoms. In contrast, the newer, non-macrolide motilide, camicinal (GSK962040), has demonstrated a more favorable safety profile in clinical trials, with good tolerability and no significant cardiovascular concerns. This guide will delve into the specific adverse event data, relevant experimental protocols, and the underlying signaling pathways.
Gastrointestinal Side-Effect Profile
The primary and most frequently reported side effects of motilides are gastrointestinal in nature, stemming from their mechanism of action.
Quantitative Comparison of Gastrointestinal Adverse Events
| Adverse Event | Erythromycin/Erythromycin A Enol Ether | ABT-229 | Camicinal (GSK962040) |
| Nausea | Commonly reported[1] | Dose-dependently worsened postprandial nausea[2] | Mild to moderate, infrequently reported[3][4] |
| Vomiting | Commonly reported[1] | Not significantly different from placebo[2] | Mild to moderate, infrequently reported[3] |
| Abdominal Pain/Cramps | Commonly reported[1] | Worsened epigastric discomfort[2] | One subject exhibited mild abdominal pain on both placebo and camicinal[4] |
| Bloating | Commonly reported | Dose-dependently worsened bloating[2] | Not reported as a significant adverse event[3][4] |
| Diarrhea | Commonly reported | Not significantly different from placebo[2] | Mild to moderate, infrequently reported[3] |
| Heartburn/Acid Reflux | Not a primary reported side effect | Dose-dependently worsened heartburn and acid regurgitation[2] | No significant adverse effects reported[5] |
Note: Data for this compound is inferred from its parent compound, erythromycin, and its known role in causing "unpleasant gut motilide side-effects"[6]. Specific quantitative data for the enol ether alone is not available.
Cardiovascular Side-Effect Profile
A significant concern with macrolide-based compounds is the potential for cardiovascular side effects, particularly QT interval prolongation, which can lead to life-threatening arrhythmias.
Comparative Cardiovascular Safety
| Adverse Event | Erythromycin/Erythromycin A Enol Ether | ABT-229 | Camicinal (GSK962040) |
| QT Prolongation | Known risk, potent inhibitor[7] | Not reported as a significant adverse event in clinical trials[2][8] | No clinically significant abnormal ECG changes reported in clinical trials[3] |
| Cardiac Arrhythmias | Risk of Torsades de Pointes[7] | Not reported as a significant adverse event in clinical trials[2][8] | No clinically significant abnormal ECG changes reported in clinical trials[3] |
Signaling Pathways and Experimental Workflows
Motilin Receptor Signaling Pathway
Motilides exert their prokinetic effects by acting as agonists at the motilin receptor, a G-protein coupled receptor (GPCR). Activation of this receptor in the gastrointestinal tract stimulates smooth muscle contraction.
Caption: Motilide-induced gastrointestinal smooth muscle contraction signaling pathway.
Experimental Workflow for Assessing Motilide Side Effects
The evaluation of side effects for novel motilides involves a multi-step process, from preclinical assessment to rigorous clinical trials.
Caption: General experimental workflow for evaluating motilide side effects.
Experimental Protocols
Assessment of Gastrointestinal Side Effects in Clinical Trials
A standardized method for assessing gastrointestinal side effects in clinical trials involving prokinetic agents includes:
-
Patient-Reported Outcome (PRO) Questionnaires: Standardized questionnaires are administered to patients to rate the severity and frequency of symptoms such as nausea, vomiting, abdominal pain, bloating, and diarrhea.
-
Adverse Event (AE) Monitoring: All adverse events reported by subjects or observed by investigators are recorded, graded for severity (mild, moderate, severe), and assessed for their relationship to the study drug.
-
Gastric Emptying Studies: To correlate symptoms with prokinetic activity, gastric emptying is often measured using techniques like the 13C-octanoic acid breath test or scintigraphy[9]. In the 13C-octanoic acid breath test, a test meal containing 13C-labeled octanoic acid is consumed, and the rate of 13CO2 exhalation is measured, which reflects the rate of gastric emptying.
Assessment of Cardiovascular Safety in Clinical Trials
Ensuring the cardiovascular safety of motilides is critical, with a focus on arrhythmic potential:
-
Electrocardiogram (ECG) Monitoring: Continuous or serial ECGs are recorded at baseline and throughout the study to monitor for changes in cardiac intervals, particularly the QT interval. The ICH E14 guidance for a "Thorough QT/QTc Study" is the standard for assessing a drug's potential to prolong the QT interval[10][11].
-
Adjudication of Cardiovascular Events: An independent clinical events committee often adjudicates all potential cardiovascular adverse events to ensure unbiased assessment[12].
-
Preclinical Cardiovascular Safety Assessment: Before human trials, in vitro assays, such as the hERG potassium channel assay, and in vivo animal studies are conducted to predict the potential for QT prolongation[10][13]. A comparative pharmacodynamic analysis in animal models, such as the rat, can be used to evaluate the relative potency of different macrolides in prolonging the QT interval[13]. In such studies, drugs are infused intravenously at varying rates, and the time course of plasma drug concentrations and changes in the QT interval are measured to establish a concentration-response relationship[13].
Conclusion
The available evidence indicates a clear differentiation in the side-effect profiles of various motilides. This compound, like its parent compound, is associated with a high incidence of gastrointestinal disturbances. The clinical development of ABT-229 was terminated due to an unfavorable risk-benefit profile, where it exacerbated key gastrointestinal symptoms. In contrast, the newer generation motilide, camicinal, appears to have a significantly improved safety and tolerability profile, particularly with respect to both gastrointestinal and cardiovascular side effects. These findings underscore the importance of medicinal chemistry efforts to design motilin receptor agonists that retain prokinetic efficacy while minimizing the adverse effects that have limited the therapeutic potential of this drug class. Future research should focus on direct comparative studies to further elucidate these differences and guide the development of safer and more effective prokinetic therapies.
References
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a motilin receptor agonist (ABT-229) on upper gastrointestinal symptoms in type 1 diabetes mellitus: a randomised, double blind, placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. The investigational drug camicinal for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of camicinal (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial | springermedizin.de [springermedizin.de]
- 8. Failure of a motilin receptor agonist (ABT-229) to relieve the symptoms of functional dyspepsia in patients with and without delayed gastric emptying: a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a new motilide, ABT-229, on gastric emptying and postprandial antroduodenal motility in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. Clinical efficacy and safety: cardiovascular system | European Medicines Agency (EMA) [ema.europa.eu]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Comparative Pharmacodynamic Analysis of Q-T Interval Prolongation Induced by the Macrolides Clarithromycin, Roxithromycin, and Azithromycin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Structure-Activity Relationship of Erythromycin A Derivatives as Motilin Agonists
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065) A, a macrolide antibiotic, has long been recognized for its prokinetic effects on the gastrointestinal (GI) tract, a side effect mediated through its agonist activity at the motilin receptor. This has spurred the development of a class of compounds known as "motilides," which are Erythromycin A derivatives designed to retain motilin agonist activity while minimizing or eliminating antibiotic properties. This guide provides a comparative review of the structure-activity relationship (SAR) of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Motilin Receptor Signaling Pathway
The motilin receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the GI tract.[1] Upon agonist binding, it primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate downstream effectors, ultimately resulting in smooth muscle contraction.
References
Is Erythromycin A enol ether a more potent motilin agonist than Erythromycin A?
Erythromycin A enol ether demonstrates significantly higher potency as a motilin agonist compared to its parent compound, Erythromycin A. This heightened activity is evident in both its ability to induce smooth muscle contraction and its affinity for the motilin receptor, as substantiated by in vitro experimental data.
Erythromycin A, a macrolide antibiotic, is a well-documented agonist of the motilin receptor, which explains its gastrointestinal side effects.[1][2][3][4][5] The formation of its degradation product, this compound (also known as 8,9-anhydroerythromycin A 6,9-hemiketal or EM201), under acidic conditions results in a compound with substantially increased motilin-like activity.[6][7] This comparison guide delves into the experimental evidence that establishes the superior potency of this compound.
Comparative Potency: In Vitro Studies
A key study provides a direct comparison of the biological activities of Erythromycin A (EMA) and this compound (EM201). The study utilized two primary assays to quantify their motilin agonist properties: a rabbit duodenal smooth muscle contraction assay and a motilin receptor binding assay.
Quantitative Data Summary
| Compound | In Vitro Contractile Response (EC50) | Motilin Receptor Displacement (IC50) |
| This compound (EM201) | 5.0 x 10⁻⁸ M | 1.0 x 10⁻⁸ M |
| Erythromycin A (EMA) | 2.0 x 10⁻⁶ M | 1.3 x 10⁻⁷ M |
EC50: The concentration of an agonist that gives half of the maximal response. IC50: The concentration of a ligand that inhibits a specific biological function by 50%.
The data clearly indicates that this compound is significantly more potent than Erythromycin A in both functional and binding assays.[1][8] Specifically, its EC50 for inducing muscle contraction is approximately 40-fold lower, and its IC50 for displacing labeled motilin is 13-fold lower than that of Erythromycin A.
Experimental Methodologies
The following are detailed descriptions of the experimental protocols used to generate the comparative data.
In Vitro Contractile Response Assay
Objective: To determine the concentration-dependent contractile effect of Erythromycin A and this compound on gastrointestinal smooth muscle.
Protocol:
-
Tissue Preparation: Longitudinal smooth muscle strips were prepared from the duodenum of rabbits.
-
Experimental Setup: The muscle strips were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Drug Administration: Increasing concentrations of Erythromycin A and this compound were cumulatively added to the organ baths.
-
Measurement: The isometric contractions of the muscle strips were recorded using force-displacement transducers.
-
Data Analysis: Dose-response curves were constructed, and the EC50 values were calculated as the concentration of each compound required to produce 50% of the maximum contractile response to a supramaximal dose of acetylcholine.[1]
Motilin Receptor Binding Assay
Objective: To measure the binding affinity of Erythromycin A and this compound to the motilin receptor.
Protocol:
-
Membrane Preparation: Crude smooth muscle membrane fractions were prepared from rabbit duodenum.
-
Radioligand: Iodinated motilin was used as the radiolabeled ligand that binds to the motilin receptors.
-
Competition Binding: The membrane preparations were incubated with the radiolabeled motilin in the presence of increasing concentrations of unlabeled Erythromycin A or this compound.
-
Separation: Bound and free radioligand were separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes was measured.
-
Data Analysis: The concentration of each compound required to displace 50% of the specifically bound iodinated motilin (IC50) was determined.[1]
Signaling Pathway and Experimental Workflow
The interaction of motilin agonists with the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction. The experimental workflows described above are designed to quantify different stages of this process.
Caption: Signaling pathway of motilin receptor agonists leading to smooth muscle contraction.
Caption: Workflow for comparing the potency of motilin agonists.
References
- 1. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. apexbt.com [apexbt.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Erythromycin is a motilin receptor agonist. | Semantic Scholar [semanticscholar.org]
Comparative stability studies of Erythromycin A and its degradation products
A Comparative Guide to the Stability of Erythromycin (B1671065) A and its Degradation Products
Erythromycin A, a widely utilized macrolide antibiotic, is known for its therapeutic efficacy against a broad spectrum of bacterial infections. However, its clinical application is often hampered by its inherent instability, particularly in acidic environments. This guide provides a comprehensive comparison of the stability of Erythromycin A and its degradation products, supported by experimental data, for researchers, scientists, and professionals in drug development.
Comparative Stability Under Stress Conditions
Forced degradation studies are integral to understanding the intrinsic stability of a drug substance. Erythromycin A exhibits significant degradation under acidic, alkaline, and oxidative stress, while it remains relatively stable under thermal and photolytic conditions.[1] The pH is a critical factor influencing the degradation rate of Erythromycin A in aqueous solutions.[2]
Table 1: Summary of Erythromycin A Degradation Under Various Stress Conditions
| Stress Condition | Stability | Major Degradation Products |
| Acidic Hydrolysis | Highly Unstable | Anhydroerythromycin A, Erythromycin A enol ether[1] |
| Alkaline Hydrolysis | Unstable | Pseudothis compound[2] |
| Oxidative Degradation | Unstable | Various oxidized byproducts[3] |
| Thermal Degradation | Relatively Stable | Minimal degradation observed[1] |
| Photolytic Degradation | Relatively Stable | Minimal degradation observed[1] |
Quantitative Analysis of Degradation Kinetics
The degradation of Erythromycin A often follows pseudo-first-order kinetics. The rate of degradation is highly dependent on the pH of the medium.
Table 2: Comparative Acid Stability of Erythromycin A and Azithromycin (B1666446)
| Compound | Condition | Time for 10% Decay (t₁₀) | Activation Energy (Ea) |
| Erythromycin A | pH 2, 37°C | 3.7 seconds | 15.6 kcal/mol |
| Azithromycin | pH 2, 37°C | 20.1 minutes | 25.3 kcal/mol |
Data sourced from Fiese et al. (1990).[4]
This data clearly illustrates the enhanced stability of Azithromycin, an azalide derivative, which is attributed to a methyl-substituted nitrogen at the 9a position of the aglycone ring, blocking the internal dehydration pathway that plagues Erythromycin A.[4]
Table 3: Photodegradation Kinetics of Erythromycin A at Different pH
| pH | First-Order Rate Constant (k) |
| 3 | 0.10 min⁻¹ |
| 7 | 0.59 min⁻¹ |
| 9 | 0.21 min⁻¹ |
Data indicates that photodegradation is most rapid at neutral pH.[5]
Degradation Pathways
The primary degradation of Erythromycin A involves its aglycone ring and the glycosidic bonds of its cladinose (B132029) and desosamine (B1220255) sugars.[1]
Acidic Degradation Pathway
Under acidic conditions, Erythromycin A undergoes a series of intramolecular cyclization reactions, leading to the formation of inactive degradation products.[1] The key step is the formation of anhydroerythromycin A, a spiroketal derivative.[1] Some studies also propose that the actual degradation pathway is a slow loss of the cladinose sugar.[6]
Caption: Acidic degradation of Erythromycin A.
Experimental Protocols
Forced Degradation Studies
These studies are conducted to evaluate the stability of Erythromycin A under various stress conditions as per ICH guidelines.[7]
-
Acid Degradation: A solution of Erythromycin A is treated with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C) for a specified duration.[8] The reaction is then neutralized with a base.[9]
-
Base Degradation: The drug solution is exposed to 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[7][8] The solution is subsequently neutralized with an acid.[8]
-
Oxidative Degradation: The sample is treated with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.[8]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 75°C to 100°C) for an extended period.[7]
-
Photolytic Degradation: The drug, in solid or solution form, is exposed to UV light (e.g., 254 nm) and/or visible light.[7]
Caption: Workflow for forced degradation studies.
Stability-Indicating Analytical Method
A robust stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying Erythromycin A from its degradation products.
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 or C8 reversed-phase column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm)[10] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile, methanol)[10] |
| Flow Rate | 1.0 - 1.5 mL/min[10] |
| Detection | UV at 215 nm[10] |
| Column Temperature | 35°C - 70°C[10][11] |
Factors Influencing Stability
Several factors can impact the stability of Erythromycin A. Understanding these relationships is crucial for formulation development and ensuring therapeutic efficacy.
Caption: Key factors influencing Erythromycin A stability.
References
- 1. benchchem.com [benchchem.com]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Species Specificity of Erythromycin A Enol Ether's Motilin Receptor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the motilin receptor activity of Erythromycin (B1671065) A enol ether, a potent motilide, across different species. By examining experimental data on its binding affinity and functional potency, alongside that of other motilin receptor agonists, this document aims to elucidate the species-specific nature of these compounds, offering valuable insights for preclinical drug development and translational research.
Introduction to Motilin Receptor Agonists and Species Variability
The motilin receptor, a G protein-coupled receptor (GPCR), is a key regulator of gastrointestinal motility, primarily mediating the migrating motor complex (MMC) during the interdigestive phase.[1][2] Its activation presents a therapeutic target for prokinetic agents. Erythromycin, a macrolide antibiotic, was incidentally discovered to be a motilin receptor agonist, with its gastrointestinal side effects attributed to this activity.[3] Erythromycin A enol ether (EM201), a derivative of erythromycin, also demonstrates potent motilin receptor agonism.[4]
However, significant species differences in the motilin system present a considerable challenge in the preclinical evaluation of motilin receptor agonists.[3] Notably, a functional motilin system is absent in rodents like rats and mice, where the motilin and motilin receptor genes have become pseudogenes.[3] Furthermore, the motilin receptor's protein sequence and pharmacology vary among species such as humans, dogs, and rabbits, impacting the translatability of preclinical findings.[3][5] For instance, the dog motilin receptor shares only 71% protein identity with its human counterpart and is significantly less sensitive to certain motilin agonists.[3] In contrast, the rabbit receptor exhibits 84% protein identity and a pharmacological profile more similar to the human receptor.[3]
This guide will delve into the available data to provide a clear comparison of this compound's activity and that of other motilides across relevant preclinical species.
Comparative Analysis of Motilin Receptor Agonist Activity
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and other key motilin receptor agonists across different species.
Table 1: Binding Affinity of Motilin Receptor Agonists (IC50/Ki, M)
| Compound | Rabbit | Human |
| This compound (EM201) | 1.0 x 10-8[4] | Data not available |
| Erythromycin A | 1.3 x 10-7[4] | Ki: 19 x 10-6[6] |
| Azithromycin (B1666446) | Data not available | Ki: 20 x 10-6[6] |
| Motilin | 0.8 x 10-9[7] | Kd: 3.6 x 10-9[8] |
Table 2: Functional Potency of Motilin Receptor Agonists (EC50, M)
| Compound | Rabbit (Duodenum Contraction) | Human (Ca2+ Flux in CHO cells) | Dog (Recombinant Receptor) |
| This compound (EM201) | 5.0 x 10-8[4] | Data not available | Data not available |
| Erythromycin A | 2.0 x 10-6[4] | 0.92 x 10-6[6] | Less sensitive by ~2 log units compared to human [3] |
| Azithromycin | Data not available | 2.9 x 10-6[6] | Data not available |
| Motilin | Data not available | 0.036 x 10-6[6] | Data not available |
| GSK962040 | Data not available | pEC50: 7.9 [9] | pEC50: 5.79 [10] |
Note: pEC50 is the negative logarithm of the EC50 value.
Qualitative studies have shown that Erythromycin A has no contractile effect on muscle strips from the dog duodenum, in stark contrast to its activity in human and rabbit tissues.[4][7] This highlights the significant species specificity, with dogs being less responsive to this class of motilides.
Motilin Receptor Signaling Pathways
Activation of the motilin receptor predominantly leads to the coupling of Gq/G11 proteins.[11] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event leading to smooth muscle contraction.[1] While this general pathway is conserved, species-specific differences in G-protein coupling efficiency or the expression and activity of downstream signaling components may contribute to the observed variations in agonist potency and efficacy.
Caption: Motilin receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the motilin receptor.
Objective: To measure the displacement of a radiolabeled motilin analog ([125I]-motilin) from the motilin receptor by this compound or other test compounds.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human, dog, or rabbit motilin receptor.
-
[125I]-(Tyr)-motilin (radioligand).
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [125I]-motilin and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled motilin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the motilin receptor and trigger an intracellular calcium response.
Objective: To determine the potency (EC50) of this compound and other agonists in stimulating calcium release in cells expressing the motilin receptor.
Materials:
-
CHO or HEK293 cells stably expressing the recombinant human, dog, or rabbit motilin receptor.
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
This compound and other test compounds.
-
A fluorescence plate reader capable of kinetic measurements.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
The peak fluorescence response at each concentration is used to generate a dose-response curve.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
Caption: Calcium mobilization assay workflow.
Conclusion
The available evidence strongly indicates that the motilin receptor activity of this compound is highly species-specific. It is a potent agonist at the rabbit motilin receptor, demonstrating high binding affinity and functional activity. In contrast, its parent compound, erythromycin, shows significantly lower potency at the human receptor and is reportedly inactive in dog duodenal tissue. This underscores the critical importance of selecting appropriate animal models in the preclinical development of motilide prokinetics. The rabbit appears to be a more predictive model for human motilin receptor pharmacology than the dog for this class of compounds. Further studies are warranted to obtain direct comparative data for this compound on human and dog motilin receptors to build a more complete understanding of its species-specific profile.
References
- 1. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Comparison of motilin binding to crude homogenates of human and canine gastrointestinal smooth muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Erythromycin A Enol Ether
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of chemical reagents, such as Erythromycin A enol ether, is a critical component of this responsibility. Adherence to established protocols mitigates risks and ensures compliance with regulatory standards. Improper disposal of pharmaceutical compounds can lead to environmental contamination and potential health hazards[1][2][3].
This compound is an acidic degradation product of Erythromycin A and is classified as harmful if swallowed[4]. Therefore, it must be handled and disposed of with care, following specific safety and environmental guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Gloves: To prevent skin contact.
-
Safety Glasses: To protect the eyes from potential splashes.
-
Lab Coat: To protect clothing and skin.
-
Respirator: If there is a risk of generating dust or aerosols, a respirator (such as a type N95) should be used.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[5]. Do not eat, drink, or smoke when handling this product.
Waste Characterization and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes the pure chemical, any solutions containing it, contaminated labware (e.g., vials, pipettes), and used PPE.
Key Steps for Segregation:
-
Dedicated Waste Container: Collect all this compound waste in a dedicated, chemically compatible, and sealable container[6][7].
-
Clear Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[6].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be flushed down the drain or disposed of in regular trash [2][8][9].
-
Containment: Ensure all waste is securely contained in the labeled hazardous waste container. The container should be kept tightly closed when not in use[5][6].
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup.
-
Professional Disposal: The required method for final disposal is through a licensed professional waste disposal company[6][7]. This ensures the waste is transported, treated, and disposed of in a permitted facility, often via high-temperature incineration, which is a common method for pharmaceutical waste[3][7][10].
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill and prevent it from entering drains or waterways[6].
-
Clean-up: For solid spills, avoid generating dust. Gently sweep up the material or use a HEPA-filtered vacuum[5][6]. Place all cleanup materials into the designated hazardous waste container.
Hazard and Safety Data Summary
The following table summarizes key safety and hazard information for this compound, compiled from safety data sheets.
| Property | Data | Citation(s) |
| GHS Classification | Acute Toxicity, Oral, Category 4 | [4] |
| Signal Word | Warning | [4] |
| Hazard Statement | H302: Harmful if swallowed | [4] |
| Precautionary Codes | P264, P270, P301+P312, P330, P501 | [4] |
| CAS Number | 33396-29-1 | [11] |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [4][11][12] |
| Storage Temperature | -20°C | [11] |
| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) respirator |
Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. securewaste.net [securewaste.net]
- 4. This compound | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com [carlroth.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. chemscene.com [chemscene.com]
- 12. toku-e.com [toku-e.com]
Personal protective equipment for handling Erythromycin A enol ether
Essential Safety and Handling of Erythromycin A Enol Ether
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for this compound, a common acidic degradation product of the macrolide antibiotic Erythromycin A.[1][2][3] Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[4] Appropriate personal protective equipment must be worn at all times when handling this compound to prevent accidental ingestion and contact.
Recommended Personal Protective Equipment:
-
Gloves: Two pairs of powder-free nitrile or neoprene gloves are recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff. Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated, torn, or punctured.[5][6][7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][8]
-
Respiratory Protection: A NIOSH-approved N95 respirator or equivalent should be used to prevent inhalation of any airborne particles.[1]
-
Lab Coat: A disposable, low-permeability gown or lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [9] |
| Molecular Weight | 715.91 g/mol | [9] |
| Purity | ≥95% (HPLC) | [1] |
| Storage Temperature | -20°C (some formulations recommend -80°C) | [2][9] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [3] |
| Hazard Statement | H302: Harmful if swallowed | [4] |
Procedural Guidance: Handling and Disposal
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure all necessary PPE is readily available and in good condition.
- Work in a well-ventilated area, preferably within a chemical fume hood.
- Have a chemical spill kit readily accessible.
- Clearly label all containers with the chemical name and hazard information.
2. Weighing and Aliquoting:
- Don all required PPE (double gloves, lab coat, eye protection, respirator).
- Tare a clean, dry weighing vessel on an analytical balance.
- Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
- Avoid generating dust. If dust is observed, ensure the fume hood sash is at the appropriate height.
- Once the desired amount is weighed, securely close the primary container.
3. Dissolution:
- Add the appropriate solvent (e.g., DMF, DMSO, Ethanol) to the vessel containing the weighed this compound.[3]
- Gently swirl or vortex the mixture until the solid is completely dissolved.
- If necessary, use a sonicator to aid dissolution.
4. Post-Handling:
- Wipe down the work area with an appropriate cleaning agent.
- Carefully remove the outer pair of gloves and dispose of them in the designated chemical waste container.
- Remove the remaining PPE and wash hands thoroughly with soap and water.[5]
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste:
- Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.
2. Liquid Waste:
- Unused solutions of this compound should be collected in a sealed, properly labeled hazardous waste container.
- Do not pour chemical waste down the drain.
3. Decontamination of Glassware:
- Rinse contaminated glassware with an appropriate solvent (e.g., ethanol) three times.
- Collect the solvent rinsate in the liquid hazardous waste container.
- After decontamination, the glassware can be washed with soap and water.
4. Final Disposal:
- For larger quantities or expired material, follow institutional guidelines for chemical waste disposal. If a take-back program is not available, the material should be mixed with an unappealing substance like cat litter or coffee grounds, placed in a sealed plastic bag, and then disposed of in the trash.[10][11]
Visual Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for handling and the logical relationship of safety precautions.
Caption: Workflow for Safe Handling of this compound.
Caption: Key Components of Laboratory Safety for Chemical Handling.
References
- 1. This compound analytical standard 33396-29-1 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agscientific.com [agscientific.com]
- 4. This compound | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. epa.gov [epa.gov]
- 9. chemscene.com [chemscene.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. fda.gov [fda.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
